Oleanolic acid derivative 2
描述
Structure
3D Structure
属性
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJEJPIKYXZFX-WSVQCUFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Oleanolic Acid Derivative 2 and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a specific oleanolic acid derivative, designated as "Oleanolic Acid Derivative 2," and places it within the broader context of related compounds. Due to the limited publicly available biological data for this specific molecule, this guide also incorporates data and mechanistic insights from other well-studied oleanolic acid derivatives to provide a thorough understanding of the potential therapeutic applications and mechanisms of action for this class of compounds.
Chemical Structure of this compound
This compound, a novel triterpenoid-steroid hybrid molecule, possesses the following chemical properties:
-
Chemical Name: 23,24-Dinor-3-oxoolean-12-en-28-oic acid methyl ester
-
Molecular Formula: C₂₈H₄₂O₃
-
Molecular Weight: 426.63 g/mol
-
CAS Number: 211516-63-1
The chemical structure is depicted below:
(Structure image would be placed here in a real document. As a text-based AI, a SMILES representation is provided.)
SMILES: C[C@@]12CC--INVALID-LINK--=O)([H])[C@@]3(C)[C@@]1([H])CC=C4[C@]5([H])CC(C)(C)CC--INVALID-LINK--=O)5CC[C@@]24C[1]
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from the procedure described by Honda, T., et al. in the Journal of Organic Chemistry (1998).[1]
Materials:
-
Oleanolic acid
-
Jones reagent (Chromium trioxide in sulfuric acid and water)
-
Diazomethane (B1218177) in diethyl ether
-
Acetone
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Oxidation of Oleanolic Acid: Oleanolic acid is dissolved in acetone. The solution is cooled in an ice bath. Jones reagent is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted with a suitable organic solvent.
-
Purification of the Intermediate: The crude product from the previous step is purified by silica gel column chromatography to yield 3-oxooleanolic acid.
-
Esterification: The purified 3-oxooleanolic acid is dissolved in diethyl ether. A freshly prepared solution of diazomethane in diethyl ether is added carefully at 0°C until a persistent yellow color is observed, indicating the complete conversion of the carboxylic acid to its methyl ester.
-
Final Product Isolation and Characterization: The solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the final product, this compound. The structure and purity of the compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Biological Data of Oleanolic Acid Derivatives
Disclaimer: To date, no specific quantitative biological data for this compound (CAS 211516-63-1) has been found in publicly available scientific literature. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of other representative oleanolic acid derivatives to provide an understanding of the potential bioactivities of this class of compounds.
In Vitro Cytotoxic Activity of Oleanolic Acid Derivatives
| Derivative Name/Identifier | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3d (an α,β-unsaturated carbonyl derivative) | MCF-7 | Breast Cancer | 0.77 | [2] |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 | Breast Cancer | 4.0 | [3] |
| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 | Breast Cancer | 6.5 | [3] |
| K73-03 | HepG2 | Liver Cancer | 5.79 | [4] |
| K73-03 | SMMC-7721 | Liver Cancer | 7.23 | [4] |
| CSV butyl ester | OVCAR-3 | Ovarian Cancer | 35.2 µg/mL | [5] |
| CSV butyl ester | A2780 | Ovarian Cancer | 21.1 µg/mL | [5] |
In Vitro Anti-Inflammatory Activity of Oleanolic Acid Derivatives
| Derivative Name/Identifier | Assay | IC₅₀ (µM) | Reference |
| 11-Oxooleanolic acid derivatives | Inhibition of NO production in LPS-activated BV2 cells | Potent, but specific IC₅₀ not provided | [6] |
| CDDO | Inhibition of iNOS | Sub-micromolar activity | [7] |
| Diamine-PEGylated oleanolic acid (OADP) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Potent, but specific IC₅₀ not provided | [6] |
Signaling Pathways Modulated by Oleanolic Acid Derivatives
Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.[8][9] The following diagrams illustrate some of the most relevant pathways.
Disclaimer: The following signaling pathways are representative of the mechanisms of action for various oleanolic acid derivatives. The specific pathways modulated by this compound have not been experimentally determined.
Inhibition of the NF-κB Signaling Pathway
Oleanolic acid derivatives have been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1][10][11][12] This is often achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. CDDO and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the core physicochemical properties of a specific synthetic derivative, designated as Oleanolic Acid Derivative 2 (CAS No. 211516-63-1). Understanding these properties is fundamental for drug design, formulation development, and predicting the pharmacokinetic profile of this compound. This document provides a summary of available quantitative data, detailed experimental protocols for key physicochemical parameter determination, and visual representations of experimental workflows to facilitate comprehension and application in a research and development setting.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It should be noted that some of these values are predicted and experimental verification is recommended.
| Property | Value | Data Type |
| Molecular Formula | C₂₈H₄₂O₃ | - |
| Molecular Weight | 426.63 g/mol | - |
| CAS Number | 211516-63-1 | - |
| Appearance | White to off-white solid | Experimental |
| Boiling Point | 498.6 ± 45.0 °C at 760 mmHg | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 7.38 | Predicted |
| Solubility | Not available | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized for triterpenoid compounds and can be adapted for this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported.
-
Workflow for Melting Point Determination
Determination of Aqueous Solubility
Solubility is a crucial parameter influencing a drug's absorption and bioavailability.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Workflow for Aqueous Solubility Determination
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Methodology: Shake-Flask Method
-
Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the octanol (B41247) phase. An equal volume of the aqueous phase is added.
-
Equilibration: The mixture is gently agitated for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Workflow for LogP Determination
Determination of pKa
The pKa value indicates the strength of an acidic or basic functional group and influences a compound's solubility and absorption at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound is prepared in a suitable co-solvent/water mixture to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound, or a strong acid (e.g., HCl) for a basic compound.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Workflow for pKa Determination
Conclusion
The physicochemical properties of this compound are essential for its progression as a potential therapeutic agent. While some predicted data is available, experimental determination of properties such as melting point, aqueous solubility, and pKa is crucial for a comprehensive understanding of its behavior. The protocols and workflows outlined in this guide provide a framework for obtaining this critical data, thereby facilitating further research and development of this promising compound.
A-Technical-Guide-to-the-Synthesis-of-Bardoxolone-Methyl-from-Oleanolic-Acid
An In-depth Technical Guide to the Synthesis of Bardoxolone (B1667749) Methyl from Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its derivatives have garnered significant attention for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] One of the most potent synthetic derivatives is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, Bardoxolone Methyl (also known as CDDO-Me or RTA 402).[1][6] Bardoxolone Methyl is over 200,000 times more potent than its parent compound, oleanolic acid, and has been the subject of numerous clinical trials for its potential in treating chronic kidney disease and certain cancers.[1][7] This guide provides a detailed overview of the chemical synthesis of Bardoxolone Methyl from oleanolic acid, including experimental protocols, quantitative data, and the underlying signaling pathways.
I. Chemical Synthesis Pathway
The synthesis of Bardoxolone Methyl from oleanolic acid is a multi-step process that can be achieved with an overall yield of approximately 50%.[6][7] The general workflow involves the protection of the carboxylic acid, oxidation of the C-ring, and subsequent functionalization of the A-ring to introduce the crucial cyano group.
Caption: A flowchart illustrating the key stages in the synthesis of Bardoxolone methyl from oleanolic acid.
II. Quantitative Data Summary
The following table summarizes the quantitative yields for each step in a representative synthesis of Bardoxolone Methyl from oleanolic acid.[7]
| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) |
| 1 | Methyl Esterification | CH₃I, K₂CO₃ | DMF | 12 h | Room Temp. | ~95% |
| 2 | Oxidation of C-Ring | Iodobenzoic acid | Fluorobenzene (B45895), DMSO | 24 h | 85°C | ~80% |
| 3 & 4 | Epoxidation and Bromination | m-CPBA, HBr, Br₂ | CH₂Cl₂, Acetic Acid | 24 h | Room Temp. -> 35°C | ~70% (two steps) |
| 5 | Cyanation | KCN | Acetone (B3395972), Water | 4 h | Reflux | ~90% |
| Overall | ~50% |
III. Detailed Experimental Protocols
Step 1: Methyl Esterification of Oleanolic Acid
-
Objective: To protect the carboxylic acid group at C-28 as a methyl ester.
-
Procedure: Oleanolic acid is dissolved in dimethylformamide (DMF). Potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) are added to the solution. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the methyl ester intermediate.
Step 2: Oxidation of the C-Ring
-
Objective: To introduce a ketone at the C-12 position.
-
Procedure: The methyl ester intermediate is dissolved in a mixture of fluorobenzene and dimethyl sulfoxide (B87167) (DMSO). Iodobenzoic acid is added, and the mixture is heated to 85°C for 24 hours.[6] This step introduces the α,β-unsaturated ketone functionality in the C-ring, which is crucial for the biological activity of the final compound.
Step 3 & 4: Epoxidation and Bromination
-
Objective: To functionalize the A-ring in preparation for the introduction of the cyano group.
-
Procedure: The product from Step 2 is first treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (CH₂Cl₂) to form an epoxide. The resulting intermediate is then treated with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid. The reaction is maintained at room temperature and then warmed to 35°C for 24 hours.[6] This two-step process results in the formation of a bromo-substituted intermediate.
Step 5: Cyanation to Yield Bardoxolone Methyl
-
Objective: To introduce the cyano group at the C-2 position and form the final product.
-
Procedure: The bromo-intermediate is dissolved in a mixture of acetone and water. Potassium cyanide (KCN) is added, and the mixture is refluxed for 4 hours. The reaction introduces the cyano group via nucleophilic substitution, yielding Bardoxolone Methyl. The final product is then purified by chromatography.
IV. Mechanism of Action: Signaling Pathway
Bardoxolone methyl exerts its therapeutic effects primarily by activating the Keap1-Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[6]
Caption: The signaling pathway of Bardoxolone methyl, highlighting the activation of Nrf2 and inhibition of NF-κB.
Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Bardoxolone Methyl reacts with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Simultaneously, Bardoxolone Methyl inhibits the IKK complex, a key component of the NF-κB signaling pathway. This prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, thereby preventing the expression of pro-inflammatory genes.
V. Clinical Significance
Bardoxolone methyl has been evaluated in numerous clinical trials, particularly for its potential in treating chronic kidney disease (CKD) in patients with type 2 diabetes and Alport syndrome.[6] Its ability to reduce inflammation and oxidative stress makes it a promising therapeutic candidate for a variety of diseases characterized by these pathological processes.
The synthesis of Bardoxolone Methyl from oleanolic acid represents a significant achievement in medicinal chemistry, transforming a naturally occurring triterpenoid into a highly potent therapeutic agent. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of oleanolic acid derivatives and their therapeutic potential.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Synthetic Oleanolic Acid Derivatives
Disclaimer: The term "oleanolic acid derivative 2" is a non-specific designation. This document provides a detailed overview of the primary, well-established mechanism of action for a major class of potent, synthetic oleanolic acid derivatives, such as the bardoxolone (B1667749) methyl/CDDO class.[1][2] The core mechanism for these compounds involves the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.[3][4][5]
Core Mechanism of Action: Nrf2 Activation
The principal mechanism of action for potent synthetic oleanolic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a master regulator of the cellular antioxidant and cytoprotective response.[1][5][6] This action is mediated through the inhibition of Nrf2's primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][7]
The Keap1-Nrf2 Signaling Pathway: Basal State
Under homeostatic or unstressed conditions, Keap1, which functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm.[7][8] This binding targets Nrf2 for continuous polyubiquitination and subsequent degradation by the 26S proteasome.[1][7] This process maintains low intracellular levels of Nrf2, preventing the constitutive activation of its target genes.[7]
The Keap1-Nrf2 Signaling Pathway: Activated State by Oleanolic Acid Derivatives
Synthetic oleanolic acid derivatives are potent electrophiles that act as targeted covalent inhibitors of Keap1.[1][9]
-
Covalent Modification of Keap1: The derivative covalently binds to specific, highly reactive sensor cysteine residues within the Keap1 protein (notably Cys151).[1][9]
-
Conformational Change: This modification induces a conformational change in the Keap1 protein complex.[9]
-
Nrf2 Release: The conformational change disrupts the Keap1-Nrf2 interaction, thereby preventing the E3 ubiquitin ligase complex from targeting Nrf2.[1][7][9]
-
Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 stabilizes, accumulates in the cytoplasm, and subsequently translocates into the nucleus.[5][7]
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[8][10] This binding initiates the transcription of a broad array of over 200 cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory processes.[4] Key target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and superoxide (B77818) dismutase (SOD).[3][11]
Secondary Mechanism: Inhibition of NF-κB Pathway
In addition to activating Nrf2, many oleanolic acid derivatives are potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] This dual action of activating the Nrf2 antioxidant response while simultaneously suppressing NF-κB-mediated inflammation makes these compounds powerful therapeutic candidates for diseases involving oxidative stress and chronic inflammation.[4][5]
Quantitative Data on Nrf2 Activation
The potency of oleanolic acid derivatives is typically quantified by their ability to induce Nrf2-dependent gene expression. The table below summarizes representative data for this class of compounds, using well-established Nrf2 activators for context.
| Compound Class/Example | Assay Type | Cell Line | Endpoint Measured | Result | Reference |
| CDDO-Im (Oleanolic Acid Derivative) | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | Extremely potent activation, greater than tBHQ. | [10] |
| Andrographolide | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | Highest efficacy among 54 natural compounds tested. | [10] |
| tBHQ (Prototypical Activator) | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | 14-fold activation at 30 µM. | [10] |
| Bardoxolone Methyl | mRNA Quantification | PBMCs | NQO1 mRNA Levels | Increased NQO1 mRNA levels in patients. | [3] |
| OAO Morpholide Derivative | Protein Expression | THLE-2 (normal hepatocytes) | Nrf2 Activation | Enhanced Nrf2 activation. | [12][13] |
| OAO Morpholide Derivative | Protein Expression | HepG2 (cancer cells) | Nrf2 Activation | Strong Nrf2 activation, associated with cytotoxicity. | [12][13] |
Visualizations of Pathways and Workflows
Signaling Pathway Diagram
Caption: Mechanism of Keap1-Nrf2 pathway activation by a synthetic oleanolic acid derivative.
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel compound as an Nrf2 pathway activator.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of oleanolic acid derivatives and Nrf2 activation.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2 by using a cell line stably transfected with a luciferase reporter gene under the control of ARE promoters.[10][14]
-
Objective: To quantify Nrf2 transcriptional activation.
-
Materials:
-
ARE-luciferase reporter cell line (e.g., AREc32, or HepG2 stably transfected).[10]
-
White, clear-bottom 96-well or 384-well plates.
-
Growth medium (e.g., DMEM with 10% FBS).
-
Test compound (Oleanolic Acid Derivative), positive control (e.g., tBHQ, CDDO-Im), and vehicle control (e.g., DMSO).[10]
-
Luciferase assay reagent (e.g., Steady-Glo®).
-
Plate-reading luminometer.
-
-
Protocol:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a density of 20,000-40,000 cells per well.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound and controls. Remove the old medium from the cells and add 100 µL of the medium containing the vehicle, positive control, or test compound at various concentrations. Ensure the final vehicle concentration is consistent across all wells (e.g., <0.5% DMSO).[14]
-
Incubation: Incubate the plate for another 18-24 hours at 37°C.[14]
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the reagent to each well as per the manufacturer's instructions.[14]
-
Data Acquisition: Incubate for 10-30 minutes, protected from light, to allow for cell lysis and signal stabilization. Measure luminescence using a plate-reading luminometer.[14]
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of treated wells by the average RLU of the vehicle control wells.[14]
-
Western Blot for Nuclear Nrf2
This protocol is used to detect the accumulation of Nrf2 protein in the nucleus, a key indicator of its activation.
-
Objective: To visualize and quantify the translocation of Nrf2 protein to the nucleus.
-
Materials:
-
Cell line (e.g., HepG2).
-
Test compound.
-
Ice-cold PBS.
-
Nuclear and cytoplasmic extraction buffers (kits are commercially available).
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
-
-
Protocol:
-
Cell Treatment: Grow cells to ~80% confluency and treat with the test compound for the desired time (e.g., 4-8 hours).[14]
-
Nuclear Extraction: Wash cells with ice-cold PBS. Perform nuclear and cytoplasmic fractionation using a commercial kit or established protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.[14]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the nuclear loading control (Lamin B1).
-
Nrf2 Transcription Factor Activity Assay
This is a solid-phase ELISA-based assay that directly measures the amount of active Nrf2 in nuclear extracts capable of binding to its specific DNA consensus sequence.
-
Objective: To semi-quantitatively detect active Nrf2 in nuclear extracts.[15]
-
Materials:
-
Commercial Nrf2 Transcription Factor Activity Assay Kit (contains dsDNA-coated plate, primary antibody, HRP-secondary antibody, TMB substrate, stop solution).[15]
-
Nuclear extracts from treated and untreated cells.
-
Microplate reader capable of reading absorbance at 450 nm.
-
-
Protocol (based on a typical kit):
-
Prepare Reagents: Prepare all reagents and nuclear extract samples as instructed in the kit manual.[15]
-
Binding: Add 100 µL of the nuclear extract or positive control to each well of the DNA-coated plate.[15]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C to allow active Nrf2 to bind to the ARE sequence.[15]
-
Primary Antibody: Wash the plate. Add 100 µL of prepared anti-Nrf2 primary antibody to each well and incubate for 1 hour at room temperature.[15]
-
Secondary Antibody: Wash the plate. Add 100 µL of prepared HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[15]
-
Detection: Wash the plate. Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature. Add 50 µL of Stop Solution to each well.[15]
-
Data Acquisition: Read the absorbance at 450 nm immediately. The absorbance is directly proportional to the amount of active Nrf2 in the sample.[15]
-
References
- 1. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. What is Bardoxolone Methyl used for? [synapse.patsnap.com]
- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of Diclofenac with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. raybiotech.com [raybiotech.com]
Oleanolic Acid Derivatives as Potential Necroptosis Inhibitors: A Technical Guide for Researchers
Abstract: Necroptosis, a form of regulated cell death, has emerged as a critical pathological driver in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the identification of novel necroptosis inhibitors is of significant therapeutic interest. Oleanolic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are known to possess potent anti-inflammatory and cytoprotective properties. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating oleanolic acid derivatives as a novel class of necroptosis inhibitors. While direct evidence for a specific "oleanolic acid derivative 2" is not present in the current literature, this document serves as a foundational resource for researchers to explore the potential of this compound class. It covers the core signaling pathways, proposes detailed experimental protocols, and presents hypothetical data to guide future research and development in this promising area.
Introduction to Necroptosis
Necroptosis is a lytic, pro-inflammatory form of regulated cell death that is executed independently of caspases. Morphologically, it resembles necrosis, characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs). However, it is mechanistically controlled by a specific signaling cascade, making it amenable to pharmacological intervention.
1.1 Key Mediators of the Necroptotic Pathway
The core necroptosis signaling pathway is initiated by the activation of death receptors, such as tumor necrosis factor receptor 1 (TNFR1). This leads to the recruitment and activation of Receptor-Interacting Protein Kinase 1 (RIPK1). In the absence of active Caspase-8, RIPK1 interacts with and phosphorylates Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3, in turn, phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.
1.2 Therapeutic Rationale for Necroptosis Inhibition
Given the pro-inflammatory nature of necroptosis, its dysregulation has been implicated in a wide range of pathological conditions. Inhibition of necroptosis has shown therapeutic promise in preclinical models of:
-
Inflammatory Diseases: Inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
-
Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1]
-
Ischemia-Reperfusion Injury: Myocardial infarction, stroke, and organ transplantation.
-
Infectious Diseases: Viral and bacterial infections where pathogens manipulate apoptosis.
1.3 Oleanolic Acid and Its Derivatives: A Promising Source for Novel Inhibitors
Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plants. It and its semi-synthetic derivatives have been extensively studied for a wide array of biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The well-documented anti-inflammatory properties of oleanolic acid derivatives, particularly their ability to modulate pathways such as NF-κB and MAPK which are intertwined with necroptosis signaling, provide a strong rationale for investigating their potential as necroptosis inhibitors.[3][4][5]
Proposed Experimental Workflow for Screening and Characterization
A systematic approach is required to identify and characterize oleanolic acid derivatives as necroptosis inhibitors. The following workflow outlines key in vitro and in vivo experiments.
Hypothetical Data Presentation
Clear and structured data presentation is crucial for comparing the efficacy of different derivatives.
Table 1: In Vitro Necroptosis Inhibitory Activity of Hypothetical Oleanolic Acid Derivatives
| Compound ID | Structure | Cell Line | Necroptosis Stimulus | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| OA-Derivative-1 | [Structure] | HT-29 | TNFα/Smac/zVAD | 1.2 ± 0.2 | > 50 | > 41.7 |
| OA-Derivative-2 | [Structure] | L929 | TNFα/zVAD | 0.5 ± 0.1 | > 50 | > 100 |
| OA-Derivative-3 | [Structure] | HT-29 | TNFα/Smac/zVAD | 8.5 ± 1.1 | > 50 | > 5.9 |
| Necrostatin-1 (Control) | [Structure] | HT-29 | TNFα/Smac/zVAD | 0.3 ± 0.05 | > 50 | > 167 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibitory Profile of "this compound"
| Kinase Target | IC50 (nM) |
| RIPK1 | 75 ± 8 |
| RIPK3 | 2,500 ± 150 |
| MLKL (Binding) | No significant binding |
| Panel of 100 Off-Target Kinases | > 10,000 |
Data suggest that "this compound" is a potent and selective inhibitor of RIPK1.
Detailed Experimental Protocols
4.1 Cell Viability Assay for Necroptosis Inhibition
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929).
-
Seeding: Seed cells at 1 x 104 cells/well in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of the oleanolic acid derivative (e.g., 0.01 to 100 µM) for 1 hour. Include a positive control (e.g., Necrostatin-1) and a vehicle control (e.g., 0.1% DMSO).
-
Necroptosis Induction:
-
For HT-29 cells: Add TNFα (100 ng/mL), Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).
-
For L929 cells: Add TNFα (10 ng/mL) and z-VAD-fmk (20 µM).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by measuring LDH release into the supernatant using a CytoTox 96® assay (Promega).
-
Data Analysis: Normalize data to the vehicle-treated, non-stimulated control (100% viability) and the vehicle-treated, stimulated control (0% viability). Calculate IC50 values using a non-linear regression analysis.
4.2 Western Blot for MLKL Phosphorylation
-
Cell Treatment: Seed HT-29 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then induce necroptosis for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated MLKL (p-MLKL Ser358) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for total MLKL and a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Putative Mechanisms of Action
5.1 The Core Necroptosis Signaling Pathway
The diagram below illustrates the canonical necroptosis pathway initiated by TNFR1.
5.2 Hypothetical Mechanism of an Oleanolic Acid Derivative
Based on the known anti-inflammatory activities of oleanolic acid derivatives, a plausible mechanism of action could be the direct inhibition of RIPK1 kinase activity. This would prevent the formation of the necrosome and all subsequent downstream events.
Conclusion and Future Directions
While the existence and activity of a specific "this compound" as a necroptosis inhibitor are yet to be established in the scientific literature, the broader class of oleanolic acid derivatives represents a highly promising starting point for the discovery of novel therapeutics targeting necroptosis. Their favorable safety profile and potent anti-inflammatory properties provide a solid foundation for further investigation. Future research should focus on:
-
Screening diverse libraries of oleanolic acid derivatives to identify potent necroptosis inhibitors.
-
Elucidating the precise molecular targets within the necroptosis pathway.
-
Optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
-
Validating the therapeutic efficacy of lead candidates in relevant in vivo models of human disease.
This technical guide provides a roadmap for researchers to embark on this exciting area of drug discovery, with the ultimate goal of developing new treatments for a range of debilitating diseases driven by necroptotic cell death.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
The Rising Therapeutic Potential of Oleanolic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, has long been recognized for its diverse pharmacological properties. However, its therapeutic efficacy is often limited by poor bioavailability and moderate potency. To overcome these limitations, extensive research has focused on the synthesis of novel oleanolic acid derivatives, leading to the discovery of compounds with significantly enhanced biological activities. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory activities of these novel derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity of Novel Oleanolic Acid Derivatives
The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of various natural product scaffolds, with oleanolic acid being a prominent candidate. Structural modifications of the oleanolic acid backbone have yielded a plethora of derivatives with potent cytotoxic effects against a range of cancer cell lines. These modifications primarily focus on the C-3 hydroxyl, C-28 carboxylic acid, and the A-ring of the triterpenoid structure.
Quantitative Data Summary: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various novel oleanolic acid derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
Table 1: Cytotoxic Activity of Oleanolic Acid Ester and Amide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | IGR-OV-1 | >100 | [1] |
| Ester Derivative 1 | IGR-OV-1 | 5.2 | [1] |
| Ester Derivative 2 | IGR-OV-1 | 3.8 | [1] |
| Oleanolic Acid | HOP-62 | >100 | [1] |
| Amide Derivative 1 | HOP-62 | 8.5 | [1] |
| Amide Derivative 2 | HOP-62 | 6.3 | [1] |
Table 2: Cytotoxic Activity of Oleanolic Acid Derivatives with A-Ring Modifications
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | SGC7901 | >50 | [2] |
| Derivative II4 | SGC7901 | 4.1 | [2][3] |
| Derivative II5 | SGC7901 | 2.6 | [2][3] |
| Oleanolic Acid | A549 | >50 | [2] |
| Derivative II4 | A549 | 12.5 | [2][3] |
| Derivative II5 | A549 | 8.7 | [2][3] |
Table 3: Cytotoxic Activity of Miscellaneous Oleanolic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7a | PC3 | 0.39 | [1] |
| Compound 8a | A549 | 0.22 | [1] |
| Compound 16b | A549 | 0.81 | [1] |
| Derivative 7-10 | MCF-7 | Not specified (equivalent to nilotinib) | [4] |
| Derivative 7-10 | SGC7901 | Not specified (superior to nilotinib) | [4] |
| Derivative 3 | HepG2 | 1.75 | [5] |
| Derivative 3 | Col-02 | 0.71 | [5] |
Anti-Inflammatory Activity of Novel Oleanolic Acid Derivatives
Chronic inflammation is a key driver of various pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Oleanolic acid and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Quantitative Data Summary: Inhibition of Inflammatory Mediators
The following table highlights the inhibitory effects of oleanolic acid derivatives on the production of key inflammatory mediators.
Table 4: Anti-Inflammatory Activity of Oleanolic Acid Arylidene Derivatives
| Compound | Target | Inhibition (%) at 10 µM | Reference |
| Oleanolic Acid | NO | 65.22 | [6] |
| Derivative 3a | NO | 77.18 | [6] |
| Derivative 3d | NO | 71.5 | [6] |
| Derivative 3e | NO | 68.8 | [6] |
| Oleanolic Acid | IL-6 | Not specified | [6] |
| Derivative 3L | IL-6 | 77.2 | [6] |
| Oleanolic Acid | TNF-α | Not specified | [6] |
| Derivative 3L | TNF-α | 75.4 | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of oleanolic acid derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oleanolic acid derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like gefitinib (B1684475) or nilotinib) is also included.[2][4] The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-Inflammatory Activity Assay (Nitric Oxide, TNF-α, and IL-6 Production)
The anti-inflammatory potential of oleanolic acid derivatives is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]
Principle: LPS stimulation of macrophages activates inflammatory signaling pathways, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the compounds on the levels of these mediators is quantified.
Protocol:
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in 96-well plates. The cells are pre-treated with various concentrations of the oleanolic acid derivatives for 1 hour before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of NO, TNF-α, and IL-6 production is calculated by comparing the levels in the compound-treated, LPS-stimulated cells to those in the LPS-stimulated control cells.
Signaling Pathways and Molecular Mechanisms
The enhanced biological activities of novel oleanolic acid derivatives are attributed to their modulation of specific intracellular signaling pathways.
Anticancer Signaling Pathways
Several oleanolic acid derivatives exert their anticancer effects by targeting key proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases like c-Kit and the Epidermal Growth Factor Receptor (EGFR).[2][4][7]
Caption: Inhibition of c-Kit and EGFR signaling by oleanolic acid derivatives.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of oleanolic acid and its derivatives are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[8][9][10][11]
Caption: Inhibition of the NF-κB inflammatory pathway by oleanolic acid derivatives.
Conclusion
The structural modification of oleanolic acid has proven to be a highly effective strategy for enhancing its therapeutic potential. The novel derivatives discussed in this guide exhibit significantly improved anticancer and anti-inflammatory activities compared to the parent compound. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals working in these fields. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these promising compounds is warranted to pave the way for their potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antitumor activity evaluation of novel oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and ...: Ingenta Connect [ingentaconnect.com]
- 10. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
- 11. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Synthetic Oleanolic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, including medicinal herbs and common foods.[1][2] For decades, it has been recognized for a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[3][4] However, the therapeutic application of oleanolic acid in its natural form is often limited by modest potency and poor bioavailability. This has driven the development of synthetic derivatives designed to enhance its pharmacological profile.[1][5] Through targeted chemical modifications, scientists have created potent analogs, such as Bardoxolone Methyl (also known as CDDO-Me or RTA 402), which exhibit significantly amplified activity and have entered clinical trials for various diseases.[6][7][8]
This technical guide provides an in-depth overview of the therapeutic potential of synthetic oleanolic acid derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Core Therapeutic Areas and Mechanisms of Action
Synthetic oleanolic acid derivatives are pleiotropic agents that modulate multiple critical signaling pathways, making them promising candidates for a range of complex diseases. Their primary mechanisms revolve around the regulation of inflammation, oxidative stress, and cellular proliferation.
Anti-Inflammatory and Cytoprotective Effects via Nrf2 Activation
A hallmark of many potent synthetic oleanolic acid derivatives, most notably Bardoxolone Methyl, is their ability to act as powerful activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10]
-
Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Synthetic triterpenoids like Bardoxolone Methyl covalently bind to cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[10][11] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[12] This leads to the transcriptional upregulation of a broad array of cytoprotective and antioxidant enzymes (e.g., NQO1, HO-1), which combat oxidative stress.[13][14]
-
Therapeutic Relevance: This mechanism is central to the therapeutic potential of these derivatives in diseases characterized by chronic inflammation and oxidative stress, such as chronic kidney disease (CKD) and neurodegenerative disorders.[9][15]
Inhibition of the Pro-Inflammatory NF-κB Pathway
In concert with Nrf2 activation, many derivatives are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[3][13][16]
-
Mechanism: NF-κB controls the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[2][17] Synthetic oleanolic acid derivatives can suppress NF-κB activation by inhibiting IκBα kinase (IKK), the enzyme responsible for releasing NF-κB from its cytoplasmic inhibitor.[3][12]
-
Therapeutic Relevance: The dual action of activating the anti-inflammatory Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway creates a powerful synergistic effect, making these compounds highly effective anti-inflammatory agents.[16][18] This is crucial for their activity in cancer, inflammatory bowel disease, and other inflammatory conditions.[2][19]
Anticancer Activity
Synthetic oleanolic acid derivatives have demonstrated significant potential in oncology by modulating a variety of signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[19][20][21]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the PI3K/Akt/mTOR pathway, a key signaling cascade that promotes cell survival.[1][17][19] Inhibition of this pathway leads to the activation of caspases and subsequent apoptosis.[6]
-
Cell Cycle Arrest: Derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1]
-
Anti-Angiogenesis and Anti-Metastasis: These compounds have been shown to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of tumor cells (metastasis), which are critical processes for tumor growth and progression.[6][19][20] The modulation of pathways involving STAT3 and various matrix metalloproteinases contributes to these effects.[6][17]
Quantitative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, providing a comparative overview of the potency and efficacy of various synthetic oleanolic acid derivatives.
Table 1: In Vitro Anticancer Activity of Synthetic Oleanolic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | 4.0 | [7] |
| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | 6.5 | [7] |
| Oleanolic Acid (Parent Compound) | B16 2F2 (Melanoma) | 4.8 | [7] |
| Compound Ⅰ4 (OA derivative) | HepG2 (Liver) | 19.12 | [22] |
| CDDO (Bardoxolone) | Various | Potency reported to be over 200,000 times higher than parent OA | [18] |
Table 2: Clinical Trial Data for Bardoxolone Methyl (RTA 402)
| Trial ID | Phase | Condition Studied | Key Findings | Reference |
| BEAM (NCT00811889) | Phase 2b | Chronic Kidney Disease (CKD) with Type 2 Diabetes | Significant increase in estimated Glomerular Filtration Rate (eGFR) > 10 ml/min/1.73 m² at 24 weeks. | [13][15] |
| - | Phase 2a | CKD with Type 2 Diabetes | Improvements in eGFR, decreases in serum creatinine, BUN, and markers of endothelial dysfunction. | [23] |
| BEACON (NCT01351675) | Phase 3 | Advanced CKD (Stage 4) with Type 2 Diabetes | Terminated early due to a higher rate of heart-related adverse events (including heart failure) in the treatment group. | [13] |
| - | Phase 1 | Advanced Solid Tumors and Lymphoid Malignancies | Maximum tolerated dose established at 900 mg/day. Showed evidence of Nrf2 activation and NF-κB inhibition in tumor biopsies. | [13][24] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of synthetic oleanolic acid derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthetic oleanolic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Protein Expression by Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This is essential for verifying the modulation of signaling pathways (e.g., phosphorylation of Akt, levels of Nrf2, or cleaved caspase-3).
Methodology:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
In Vivo Tumor Xenograft Model
Principle: This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the synthetic oleanolic acid derivative via a relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (typically using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core signaling pathways modulated by synthetic oleanolic acid derivatives and a typical experimental workflow for their evaluation.
Caption: Dual modulation of Nrf2 and NF-κB pathways by synthetic oleanolic acid derivatives.
Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by OA derivatives.
Caption: A typical preclinical workflow for anticancer drug discovery with OA derivatives.
Conclusion and Future Directions
Synthetic derivatives of oleanolic acid represent a highly promising class of therapeutic agents with diverse applications in oncology, inflammation, and metabolic and kidney diseases.[1][2][20] Their ability to potently and simultaneously modulate multiple key signaling pathways, particularly the Nrf2 and NF-κB systems, underpins their broad efficacy.[16] Compounds like Bardoxolone Methyl have demonstrated significant clinical potential, particularly in improving renal function, although careful consideration of their safety profile is paramount, as highlighted by the adverse cardiovascular events in the BEACON trial.[13]
Future research should focus on the continued synthesis and evaluation of novel derivatives with improved therapeutic indices—maximizing efficacy while minimizing off-target toxicity. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation compounds with enhanced selectivity for specific disease targets. By leveraging the foundational knowledge outlined in this guide, the drug development community can continue to unlock the full therapeutic potential of this versatile natural product scaffold.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
- 9. What is Bardoxolone Methyl used for? [synapse.patsnap.com]
- 10. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 11. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 14. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases | MDPI [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - ProQuest [proquest.com]
- 19. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Synthesis of oleanolic acid derivatives and their antitumor activity [manu55.magtech.com.cn]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
The Anti-Inflammatory Potential of Oleanolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plant species, has long been recognized for its diverse pharmacological activities.[1][2] Among these, its anti-inflammatory properties have garnered significant scientific interest, leading to the development of various semi-synthetic derivatives designed to enhance its potency and bioavailability.[2] This technical guide provides an in-depth exploration of the anti-inflammatory properties of oleanolic acid derivatives, with a focus on a diamine-PEGylated derivative (OADP) and 11-oxo-indole derivatives, for which compelling preclinical data exists.
Core Anti-Inflammatory Mechanisms
Oleanolic acid and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[3][4][5] The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6][7][8] Concurrently, some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of the antioxidant response that also possesses anti-inflammatory functions.[7]
The culmination of this activity is a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12.[6][7] Furthermore, these derivatives can inhibit the expression of enzymes responsible for producing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandins, respectively.[6][9]
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of oleanolic acid derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data for two promising classes of derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of Diamine-PEGylated Oleanolic Acid (OADP)
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 Value (µg/mL) | Fold Improvement vs. Oleanolic Acid | Fold Improvement vs. Diclofenac | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Inhibition (48h) | 1.09 ± 0.01 | ~30 | ~50 | [9] |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Inhibition (72h) | 0.95 ± 0.01 | ~45 | ~53 | [9] |
Table 2: In Vivo Anti-Inflammatory Activity of Diamine-PEGylated Oleanolic Acid (OADP)
| Animal Model | Inflammatory Model | Treatment | Outcome | % Reduction in Edema | Reference |
| Male BL/6J Mice | TPA-Induced Ear Edema | OADP | Suppression of Edema | 14% greater than Diclofenac | [9] |
Table 3: Cytokine Modulation by 11-Oxo-Indole Oleanolic Acid Derivatives
| Model | Treatment | Pro-Inflammatory Cytokine Inhibition | Anti-Inflammatory Cytokine Upregulation | Reference |
| LPS-induced BV2 cells | Compounds 8 and 9 | IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α | IL-10 | [7] |
| TPA-induced ear inflammation in mice | Compounds 8 and 9 | (Implied reduction in inflammatory mediators) | (Not specified) | [7] |
Key Signaling Pathways in Oleanolic Acid Derivative-Mediated Anti-Inflammation
The following diagrams illustrate the primary signaling pathways modulated by oleanolic acid derivatives in their anti-inflammatory action.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway.
Caption: Activation of the Nrf2 Antioxidant Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory properties of oleanolic acid derivatives.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This assay is fundamental for screening compounds for their ability to inhibit the production of inflammatory mediators in a cellular context.
Caption: In Vitro Anti-Inflammatory Experimental Workflow.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the oleanolic acid derivative or vehicle control. The cells are incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
Nitric Oxide Measurement (Griess Assay): The cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: After removing the supernatant, the cells are washed with phosphate-buffered saline (PBS) and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, IκBα, phosphorylated forms of MAPKs) and appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema
This model is a standard for evaluating the topical anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male BL/6J or similar mouse strains are acclimatized for at least one week before the experiment.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone (B3395972) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The contralateral ear receives the vehicle alone.
-
Treatment: The oleanolic acid derivative, a positive control (e.g., diclofenac), or the vehicle is applied topically to the TPA-treated ear, typically shortly after TPA application.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the TPA-treated and vehicle-treated ears. The weight of the ear punches is measured, and the difference in weight between the two ears is calculated as an indicator of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the TPA-only treated group.
Conclusion
Oleanolic acid derivatives represent a promising class of anti-inflammatory agents with demonstrated efficacy in preclinical models. Their ability to modulate key signaling pathways like NF-κB and MAPK, while also potentially activating the protective Nrf2 pathway, provides a multi-pronged approach to mitigating the inflammatory cascade. The quantitative data for derivatives such as OADP highlight the potential for significant improvements in potency over the parent compound. Further research and development in this area are warranted to translate these promising preclinical findings into novel therapeutics for a range of inflammatory diseases.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Oleanolic Acid Derivative 2
A Representative Protocol for the Synthesis of Bardoxolone (B1667749) Methyl (CDDO-Me)
For research, scientific, and drug development professionals.
Introduction
Oleanolic acid, a pentacyclic triterpenoid (B12794562) found in numerous plants, serves as a valuable scaffold for the synthesis of derivatives with enhanced therapeutic properties. This document provides a detailed protocol for the synthesis of a clinically significant oleanolic acid derivative. Due to the ambiguity of the specific designation "oleanolic acid derivative 2" and the lack of a publicly available, detailed synthesis protocol for the compound initially identified under this name (CAS 211516-63-1), this protocol describes the synthesis of Bardoxolone Methyl (also known as CDDO-Me or methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate) . This derivative is a potent anti-inflammatory and antioxidant agent and serves as an excellent and well-documented representative example for the chemical modification of oleanolic acid.[1][2][3][4]
The described five-step synthesis is efficient, scalable, and proceeds with a good overall yield, making it suitable for producing significant quantities for research and development.[2][5][6]
Data Presentation
The synthesis of Bardoxolone Methyl from oleanolic acid is a multi-step process involving key transformations of the A and C rings, as well as the C-28 carboxylic acid. The quantitative data for a representative synthesis are summarized in the table below.
| Step | Reaction | Key Reagents | Intermediate Product | Reported Yield (%) |
| 1 | Methyl Esterification | Oleanolic Acid, K₂CO₃, MeI | Methyl 3β-hydroxyolean-12-en-28-oate | ~99% |
| 2 | C-Ring Oxidation | Methyl 3β-hydroxyolean-12-en-28-oate, Iodobenzoic acid | Methyl 3β-hydroxy-12-oxoolean-9(11)-en-28-oate | ~87% |
| 3 | A-Ring Oxidation & Epoxidation | Methyl 3β-hydroxy-12-oxoolean-9(11)-en-28-oate, m-CPBA | Epoxide Intermediate | Not Isolated |
| 4 | Epoxide Opening & Bromination | Epoxide Intermediate, HBr, Br₂ | Methyl 2α-bromo-3,12-dioxoolean-9(11)-en-28-oate | ~82% (for steps 3 & 4) |
| 5 | Cyanation | Methyl 2α-bromo-3,12-dioxoolean-9(11)-en-28-oate, CuCN, KI | Bardoxolone Methyl (Final Product) | ~73% |
| - | Overall Yield | - | - | ~50% |
Experimental Protocols
This section provides a detailed methodology for the five-step synthesis of Bardoxolone Methyl from oleanolic acid.
Step 1: Methyl Esterification of Oleanolic Acid
-
Objective: To protect the carboxylic acid group at the C-28 position as a methyl ester.
-
Procedure:
-
Dissolve oleanolic acid in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) and methyl iodide (MeI) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3β-hydroxyolean-12-en-28-oate. The product is typically of high purity and can be used in the next step without further purification.
-
Step 2: Oxidation of the C-Ring
-
Objective: To introduce a ketone at the C-12 position and shift the double bond to form an enone system in the C-ring.
-
Procedure:
-
Dissolve the methyl ester intermediate from Step 1 in a mixture of fluorobenzene (B45895) and dimethyl sulfoxide (B87167) (DMSO).
-
Add iodobenzoic acid to the solution.
-
Heat the mixture to 85°C and stir for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract the product.
-
Purify the crude product by column chromatography to obtain methyl 3β-hydroxy-12-oxoolean-9(11)-en-28-oate.
-
Step 3 & 4: Epoxidation, Oxidation, and Bromination
-
Objective: To oxidize the C-3 hydroxyl group and introduce a bromine atom at the C-2 position, preparing the A-ring for cyanation.
-
Procedure:
-
Dissolve the product from Step 2 in dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA). Stir the reaction for 24 hours, allowing it to warm to room temperature. This forms an epoxide intermediate.
-
Treat the resulting intermediate with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid.
-
Maintain the reaction at room temperature and then warm to 35°C for 24 hours.
-
Work up the reaction to isolate the bromo-enone intermediate, methyl 2α-bromo-3,12-dioxoolean-9(11)-en-28-oate.
-
Step 5: Cyanation to Yield Bardoxolone Methyl
-
Objective: To introduce the C-2 cyano group via nucleophilic substitution to form the final product.
-
Procedure:
-
Dissolve the bromo-enone from Step 4 in DMF.
-
Add copper(I) cyanide (CuCN) and potassium iodide (KI) to the mixture.
-
Heat the reaction to 120°C and stir for 24 hours.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude product by chromatography to yield Bardoxolone Methyl as the final product.[5][6]
-
Mandatory Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of Bardoxolone Methyl.
Signaling Pathway
Bardoxolone Methyl is a known activator of the Nrf2 antioxidant response pathway and an inhibitor of the pro-inflammatory NF-κB pathway.[1][3] Additionally, oleanolic acid derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11]
Caption: Signaling pathways modulated by Bardoxolone Methyl and related oleanolic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have emerged as promising candidates in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Structural modifications of the parent OA molecule can lead to derivatives with enhanced potency and improved bioavailability.[4][5] This document provides detailed in vitro assay methods and protocols for the biological evaluation of a specific compound, referred to as oleanolic acid derivative 2, which has demonstrated significant cytotoxic activity against leukemia cell lines.[1] The methodologies described herein are also broadly applicable to other oleanolic acid derivatives and are designed to assess their cytotoxic, anti-inflammatory, and apoptotic activities, as well as their effects on key cellular signaling pathways.
Data Presentation: Biological Activity of Oleanolic Acid Derivatives
The following tables summarize the quantitative data on the in vitro biological activities of this compound and other related derivatives to provide a comparative context for experimental design.
Table 1: Cytotoxicity (IC₅₀) of this compound against Leukemia Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Duration | Assay | Reference |
| Oleanolic Acid (Parent) | HL60 | >100 | 72h | MTS | [1] |
| This compound | HL60 | 4.5 | 72h | MTS | [1] |
| This compound | HL60R (MDR variant) | 11.2 | 72h | MTS | [1] |
Table 2: Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative (OADP)
| Compound | Parameter | IC₅₀ (µg/mL) | Cell Line | Duration | Assay | Reference |
| OADP | Nitric Oxide (NO) Inhibition | 1.09 ± 0.01 | RAW 264.7 | 48h | Griess | [6] |
| OADP | Nitric Oxide (NO) Inhibition | 0.95 ± 0.01 | RAW 264.7 | 72h | Griess | [6] |
| Oleanolic Acid (Parent) | Nitric Oxide (NO) Inhibition | 31.28 ± 2.01 | RAW 264.7 | 48h | Griess | [6] |
| Diclofenac (Control) | Nitric Oxide (NO) Inhibition | 53.84 ± 2.25 | RAW 264.7 | 48h | Griess | [6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the in vitro assessment of oleanolic acid derivatives and key signaling pathways they are known to modulate.
Caption: General workflow for in vitro testing of this compound.
Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by oleanolic acid derivatives.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) or MTS solution[2][7]
-
Solubilization solution (e.g., DMSO or SDS-isobutanol-HCl solution)[2][7]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2][8]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.2% (v/v).[9]
-
Remove the culture medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[2][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank. The IC₅₀ value can be determined using non-linear regression analysis.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).[6][7]
Materials:
-
RAW 264.7 or BV2 microglial cells
-
Complete culture medium (DMEM with 10% FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: Sulfanilamide solution; Reagent B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[7]
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).[7]
-
Incubation: Incubate the plate for 24 hours at 37°C.[7]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[7]
-
Quantification: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.
Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines (e.g., HepG2)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.[2]
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Target cancer cell lines (e.g., K562)[9]
-
This compound
-
70% cold ethanol (B145695)
-
RNase A solution (0.25 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[9]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 0.25 mg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[9]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 30 minutes in the dark.[9]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[10]
Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways like PI3K/Akt and NF-κB.[6][9]
Materials:
-
Treated and untreated cell pellets
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-GAPDH)[6][9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-60 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control like GAPDH.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Initiates Apoptosis in Non-Small Cell Lung Cancer Cell Lines and Reduces Metastasis of a B16F10 Melanoma Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay of Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant interest in oncological research due to their potential anti-cancer properties.[1][2][3][4] These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][3][5][6] This document provides a detailed protocol for assessing the cytotoxic effects of a novel oleanolic acid derivative, herein referred to as "Oleanolic Acid Derivative 2," on cancer cell lines using the MTT cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Data Presentation: Cytotoxicity of Oleanolic Acid Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various oleanolic acid derivatives against different human cancer cell lines, as determined by MTT assays in previously published studies. This data provides a comparative baseline for evaluating the potency of new derivatives like this compound.
Table 1: IC50 Values (µM) of Oleanolic Acid Derivatives in Various Cancer Cell Lines
| Derivative | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | BGC-823 (Gastric) |
| Oleanolic Acid | >100 | >100 | >100 | >100 |
| Derivative A | 0.39 | 5.62 | 8.34 | 12.5 |
| Derivative B | 2.45 | 0.22 | 3.11 | 9.76 |
| Derivative C | 15.8 | 25.3 | 20.1 | >40 |
Data compiled from multiple sources for illustrative purposes.[9]
Table 2: Comparative Cytotoxicity of an Oleanolic Acid Derivative in Leukemia Cell Lines
| Compound | HL60 (Leukemia) IC50 (µM) | HL60R (MDR Leukemia) IC50 (µM) |
| Oleanolic Acid | >50 | >50 |
| Derivative D | 4.5 | 11.2 |
MDR: Multidrug-Resistant. Data illustrates the potential of derivatives to overcome drug resistance.[1]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials
-
Cancer cell line (e.g., A549, MCF-7, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Methods
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. A typical concentration range to test would be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[11]
-
After 24 hours of incubation, carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathway Inhibition
Oleanolic acid and its derivatives have been reported to exert their anti-cancer effects by inhibiting key signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.[1][3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Application Notes and Protocols for Studying Necroptosis Induction by Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] This programmed necrotic cell death pathway is implicated in a variety of physiological and pathological conditions, including inflammation, infectious diseases, and cancer.[1] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2][3] Upon stimulation, typically by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[2][4] Within the necrosome, RIPK3 becomes phosphorylated and, in turn, phosphorylates MLKL.[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2][5]
Oleanolic acid (OA) and its derivatives are pentacyclic triterpenoids that have been extensively studied for their therapeutic potential, including anti-cancer properties.[6][7][8] While the majority of research has focused on the ability of OA derivatives to induce apoptosis[6][9], there is growing interest in their potential to modulate other cell death pathways. To date, the induction of necroptosis by oleanolic acid derivatives is not well-documented in the scientific literature. Therefore, these application notes provide a comprehensive framework for investigating the hypothesis that a specific oleanolic acid derivative, hereafter referred to as "Oleanolic Acid Derivative 2," can induce necroptosis in a cell culture model.
The following protocols are designed to guide the user through the process of treating cells with this compound, using established inducers of necroptosis as positive controls, and subsequently measuring the key hallmarks of necroptotic cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical necroptosis signaling pathway and a general experimental workflow for assessing the necroptotic potential of this compound.
Caption: Canonical TNFα-induced necroptosis signaling pathway.
Caption: General experimental workflow for necroptosis assessment.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes the general procedure for treating a susceptible cell line (e.g., human HT-29 or mouse L929) to induce necroptosis.
Materials:
-
HT-29 or L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Positive Control Reagents:
-
Human TNFα (stock solution in sterile PBS with 0.1% BSA)
-
Smac mimetic (e.g., birinapant; stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk; stock solution in DMSO)
-
-
Vehicle Control: DMSO
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2.5 x 10^5 cells per well in a 6-well plate. Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition by diluting the stock solutions into complete culture medium.
-
Vehicle Control: Add DMSO to the medium at a final concentration equivalent to the highest concentration of DMSO used in the experimental groups.
-
Positive Control (TSZ): For HT-29 cells, a common combination is 100 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.[3]
-
This compound: Prepare a series of dilutions to determine the dose-response (e.g., 1, 5, 10, 25, 50 µM).
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Proceed to Assessment: After incubation, proceed with the desired assays to quantify necroptosis (Protocols 2, 3, and 4).
Protocol 2: Quantification of Necroptosis by Propidium Iodide (PI) Staining and Flow Cytometry
This assay measures the loss of plasma membrane integrity, a key feature of necroptotic cells.[3]
Materials:
-
Treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (1 mg/mL stock in water)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both the supernatant (containing detached dead cells) and the adherent cells. To detach adherent cells, wash with PBS and add trypsin-EDTA.
-
Combine and Wash: Combine the supernatant and the harvested adherent cells for each sample. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
PI Staining: Add PI to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of FACS buffer and analyze the cells immediately using a flow cytometer. PI-positive cells are quantified as necroptotic/necrotic.
Protocol 3: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[3]
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Prepare Controls for 100% Lysis: To a set of untreated control wells, add the lysis buffer provided in the kit 45 minutes before the end of the experiment. This will serve as the maximum LDH release control.
-
Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Perform LDH Assay: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Max Abs - Spontaneous Abs)] * 100
Protocol 4: Detection of Necroptosis-Associated Proteins by Western Blot
This protocol is used to detect the phosphorylation of key proteins in the necroptosis pathway, with phosphorylated MLKL (p-MLKL) being the most specific marker.[5]
Materials:
-
Treated cells from Protocol 1 in a 6-well plate
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MLKL (Ser358)
-
Rabbit anti-MLKL
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-RIPK3
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-RIPK1
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of supplemented RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. An increased ratio of phosphorylated protein to total protein indicates activation of the necroptosis pathway.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Quantification of Cell Death by PI Staining
| Treatment Group | Concentration | Time Point (hr) | % PI-Positive Cells (Mean ± SD) |
| Vehicle Control | - | 24 | 2.5 ± 0.8 |
| Positive Control (TSZ) | - | 24 | 65.2 ± 4.5 |
| Oleanolic Acid Der. 2 | 1 µM | 24 | 3.1 ± 1.0 |
| Oleanolic Acid Der. 2 | 10 µM | 24 | 15.7 ± 2.1 |
| Oleanolic Acid Der. 2 | 50 µM | 24 | 58.9 ± 5.3 |
Table 2: Quantification of Cell Lysis by LDH Release Assay
| Treatment Group | Concentration | Time Point (hr) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | - | 24 | 4.1 ± 1.2 |
| Positive Control (TSZ) | - | 24 | 72.8 ± 6.1 |
| Oleanolic Acid Der. 2 | 1 µM | 24 | 5.5 ± 1.5 |
| Oleanolic Acid Der. 2 | 10 µM | 24 | 20.3 ± 3.0 |
| Oleanolic Acid Der. 2 | 50 µM | 24 | 68.4 ± 7.2 |
Table 3: Densitometric Analysis of Key Necroptotic Proteins
| Treatment Group | Concentration | Time Point (hr) | p-MLKL / Total MLKL Ratio (Fold Change) |
| Vehicle Control | - | 12 | 1.0 |
| Positive Control (TSZ) | - | 12 | 8.7 |
| Oleanolic Acid Der. 2 | 1 µM | 12 | 1.2 |
| Oleanolic Acid Der. 2 | 10 µM | 12 | 3.5 |
| Oleanolic Acid Der. 2 | 50 µM | 12 | 7.9 |
Conclusion
These application notes provide a detailed guide for researchers to investigate the potential of this compound to induce necroptosis. By employing a combination of membrane integrity assays and western blot analysis for key signaling proteins, it is possible to robustly assess the induction of this cell death pathway. The inclusion of appropriate positive and negative controls is critical for the correct interpretation of the results. Successful demonstration of necroptosis induction by this compound could open new avenues for its therapeutic application, particularly in diseases where apoptosis is evaded.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Inhibits Neuronal Pyroptosis in Ischaemic Stroke by Inhibiting miR-186-5p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 9. Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleanolic Acid and its Derivatives in In Vivo Animal Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant attention for their neuroprotective properties in the context of ischemic stroke.[1][2][3] These compounds have demonstrated therapeutic potential in various preclinical models of ischemia-reperfusion injury by targeting key pathways involved in inflammation, oxidative stress, and apoptosis.[1][4] This document provides detailed application notes and experimental protocols for utilizing oleanolic acid and its derivatives in in vivo animal models of ischemia, with a focus on cerebral ischemia.
Mechanism of Action
Oleanolic acid and its derivatives exert their neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Effects: OA has been shown to suppress neuroinflammation by inhibiting the activation of microglia and the NLRP3 inflammasome.[3] It also modulates the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[1]
-
Antioxidant Properties: A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, which upregulates endogenous antioxidant defenses.[1] OA also directly scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[5]
-
Modulation of Signaling Pathways: OA has been found to regulate the GSK-3β/HO-1 signaling pathway, which is crucial in protecting against cerebral ischemia-mediated injury.[4][6] It also influences the PI3K/Akt pathway, which is involved in cell survival and anti-apoptotic processes.[7]
-
Inhibition of Neuronal Pyroptosis: Recent studies indicate that OA can inhibit neuronal pyroptosis, a form of programmed cell death, by regulating microRNA (miR-186-5p) and its target, neuroglobin (Ngb).[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of oleanolic acid in animal models of cerebral ischemia.
Table 1: Efficacy of Oleanolic Acid in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
| Animal Model | Dosage | Administration Route & Schedule | Key Findings | Reference |
| Mice (C57BL/6) | 6 mg/kg/day | Intraperitoneal, for 3 days before MCAO | Significantly decreased cerebral infarction area and neurological symptom score at 24h post-injury. Reduced Evans blue leakage and MMP9 expression. | [2] |
| Mice (C57BL/6) | 6 mg/kg/day | Intraperitoneal, daily for 6 weeks after MCAO | Significantly reduced brain loss, enhanced motor function, and improved learning and memory 9 weeks after injury. | [2] |
| Rats (Sprague-Dawley) | 12.5 and 25 mg/kg | Not specified, pre-administration | Alleviated neurological function, reduced infarct area and cerebral edema. Increased SOD and GSH-Px activities and decreased MDA levels. | [5] |
| Rats (MCAO model) | 10 and 20 mg/kg | Not specified | Significantly reduced neurological scores and cerebral infarction area in a dose-dependent manner. | [6] |
| Mice (ICR) | 25 and 50 mg/kg | Not specified, pre-administration | Significantly prolonged survival time in a bilateral common carotid artery ligation model. | [5] |
Table 2: Biomarker Modulation by Oleanolic Acid in Ischemic Brain Tissue
| Biomarker | Animal Model | Dosage | Effect | Reference |
| Malondialdehyde (MDA) | Rats (MCAO) | 12.5 and 25 mg/kg | Decreased | [5] |
| Superoxide Dismutase (SOD) | Rats (MCAO) | 12.5 and 25 mg/kg | Increased | [5] |
| Glutathione Peroxidase (GSH-Px) | Rats (MCAO) | 12.5 and 25 mg/kg | Increased | [5] |
| Reactive Oxygen Species (ROS) | Rats (MCAO) | Not specified | Reduced | [4] |
| GSK-3β (activated) | Rats (MCAO) | Not specified | Suppressed | [4] |
| Heme Oxygenase-1 (HO-1) | Rats (MCAO) | Not specified | Upregulated | [4] |
| TUNEL+ cells (apoptosis) | Rats (MCAO) | 20 mg/kg | Decreased percentage | [6] |
| IL-1β and IL-18 | Mice (MCAO) | Not specified | Decreased levels | [9] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes a common method to induce focal cerebral ischemia to evaluate the neuroprotective effects of oleanolic acid and its derivatives.[1]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Oleanolic acid (or derivative)
-
Vehicle (e.g., corn oil, DMSO, saline with Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a rounded tip
-
Sutures
-
Laser Doppler flowmeter (optional)
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the CCA.
-
Introduce a 6-0 nylon monofilament through the incision in the CCA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The use of a laser Doppler flowmeter can confirm successful occlusion by a drop in cerebral blood flow.
-
-
Ischemia and Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).[1]
-
After the ischemic period, carefully withdraw the filament to allow for reperfusion.
-
Remove the temporary clip from the ICA and ligate the CCA stump.
-
Suture the incision.
-
-
Drug Administration:
-
Administer oleanolic acid or vehicle according to the experimental design (e.g., intraperitoneally at a dose of 6 mg/kg/day for 3 days prior to MCAO).[2]
-
-
Post-operative Care:
-
Allow the animal to recover in a warm cage.
-
Provide soft food and easy access to water.
-
Monitor for any signs of distress.
-
-
Neurological Assessment and Tissue Collection:
-
At 24 hours post-reperfusion (or other specified time points), assess neurological deficits using a standardized scoring system (e.g., Zea-Longa score).[6]
-
Following assessment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for infarct volume analysis (TTC staining) and immunohistochemistry.
-
Assessment of Infarct Volume using TTC Staining
Materials:
-
Fresh brain tissue
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Harvest the brain quickly after euthanasia.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Using a brain matrix slicer, cut the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 15-30 minutes.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume, often corrected for edema.
Evaluation of Neurological Deficits
A neurological scoring system is used to assess the functional outcome after ischemic stroke.
Zea-Longa 5-Point Scale: [6]
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal neurological deficit).
-
2: Circling to the contralateral side (a moderate focal neurological deficit).
-
3: Falling to the contralateral side (a severe focal neurological deficit).
-
4: No spontaneous motor activity and a depressed level of consciousness.
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Oleanolic Acid's Neuroprotective Mechanisms in Ischemia.
Caption: In Vivo Ischemia Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective effects of oleanolic acid against cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleanolic Acid Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway [mdpi.com]
- 5. Protective effects of oleanolic acid on cerebral ischemic damage in vivo and H(2)O(2)-induced injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 61.128.134.70:6666 [61.128.134.70:6666]
- 8. en-journal.org [en-journal.org]
- 9. Oleanolic Acid Inhibits Neuronal Pyroptosis in Ischaemic Stroke by Inhibiting miR-186-5p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Inhibits Neuronal Pyroptosis in Ischaemic Stroke by Inhibiting miR-186-5p Expression [en-journal.org]
Application Notes and Protocols for the Quantification of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of oleanolic acid and its derivatives in various biological matrices. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a range of options to suit different laboratory capabilities and analytical requirements.
Quantification of Oleanolic Acid Derivatives by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography coupled with UV detection is a robust and widely accessible method for the quantification of oleanolic acid and its derivatives.
Application Note: HPLC-UV for Oleanolic Acid in Plant Extracts
This method is suitable for the quantification of oleanolic acid in various plant materials.
Protocol:
1.1. Standard Solution Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of oleanolic acid reference standard and dissolve in 10 mL of methanol (B129727).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 2 to 100 µg/mL[1].
1.2. Sample Preparation (Plant Material):
- Extraction: Weigh 1 g of dried and powdered plant material. Perform Soxhlet extraction with methanol for 8 hours. Alternatively, use ultrasound-assisted extraction by sonicating the sample in methanol (1:10 w/v) for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
1.3. Chromatographic Conditions:
- Instrument: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1].
- Mobile Phase: Methanol/water (95:5, v/v)[1]. Isocratic elution is typically sufficient.
- Flow Rate: 1.0 mL/min[1].
- Column Temperature: 35 °C[1].
- Detection Wavelength: 210 nm[1].
- Injection Volume: 20 µL.
1.4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the oleanolic acid standards against their known concentrations.
- Determine the concentration of oleanolic acid in the plant extract by interpolating its peak area on the calibration curve.
Quantitative Data Summary for HPLC Methods
| Parameter | Oleanolic Acid in Submicron Emulsion[1] | Oleanolic Acid in Chinese Medicinal Plants[2] | Oleanolic Acid in Rosemary[3] |
| Linearity Range | 2 - 100 µg/mL | 0.73 - 36.5 µg/mL | 4.3 - 28.8 µg/mL (LOQ) |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.9998 | ≥ 0.991 |
| Precision (RSD%) | < 3.1% (Intra-day & Inter-day) | ≤ 1.34% | < 3.1% (Intra-day & Inter-day) |
| Accuracy (Recovery %) | 99.88 - 100.28% | 92.1 - 102.6% | 95.5 - 100.8% |
| Limit of Detection (LOD) | 0.1 µg/mL | Not Reported | 1.3 - 8.6 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | Not Reported | 4.3 - 28.8 µg/mL |
Quantification of Oleanolic Acid Derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing oleanolic acid derivatives in complex biological matrices like plasma.
Application Note: LC-MS/MS for Oleanolic Acid in Human Plasma
This protocol details the quantification of oleanolic acid in human plasma, a critical analysis for pharmacokinetic studies.
Protocol:
2.1. Standard and Internal Standard (IS) Preparation:
- Oleanolic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of oleanolic acid in 10 mL of methanol.
- Oleanolic Acid Working Solutions: Serially dilute the stock solution with methanol to prepare working standards.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as glycyrrhetinic acid, in methanol.
- IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.
2.2. Sample Preparation (Human Plasma):
- Protein Precipitation:
- To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Solid-Phase Extraction (SPE) - for higher sensitivity:
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 500 µL of plasma diluted with 500 µL of water.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
- Elute the analyte and IS with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2.3. LC-MS/MS Conditions:
- Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transitions: Monitor the precursor to product ion transitions for oleanolic acid (e.g., m/z 455.4 → 455.4 or other specific fragments) and the internal standard.
2.4. Data Analysis:
- Quantify oleanolic acid by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Oleanolic Acid in Rat Plasma[4] | Oleanolic Acid in Chinese Herbs[5] |
| Linearity Range | 3 - 300 ng/mL | 0.04 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | Not Reported |
| Precision (RSD%) | Intra-day: 2.62 - 9.9%, Inter-day: 3.63 - 8.29% | Intra-day & Inter-day: 0.78 - 2.15% |
| Accuracy | Intra-day: 98.0 - 105.4%, Inter-day: 99.4 - 105.4% | 96.5 - 108.2% |
| Recovery (%) | Not Reported | 97.1 - 106.2% |
| Limit of Quantification (LOQ) | 3 ng/mL | 5 ng/mL (LOD) |
Quantification of Oleanolic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like oleanolic acid, derivatization is a necessary step to increase their volatility.
Application Note: GC-MS for Oleanolic Acid in Plant Extracts
This protocol describes the silylation of oleanolic acid for subsequent GC-MS analysis.
Protocol:
3.1. Standard Solution Preparation:
- Prepare stock and working standard solutions of oleanolic acid in a suitable organic solvent like pyridine (B92270).
3.2. Sample Preparation and Derivatization:
- Extraction: Extract oleanolic acid from the plant material as described in the HPLC protocol (Section 1.2). Evaporate the extract to dryness.
- Derivatization (Silylation):
- To the dried extract or standard, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6].
- Cap the vial tightly and heat at 70 °C for 30 minutes[6].
- Cool the vial to room temperature before injection into the GC-MS.
3.3. GC-MS Conditions:
- Instrument: GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min, hold for 10 minutes.
- Injector Temperature: 280 °C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode to identify the trimethylsilyl (B98337) (TMS) derivative of oleanolic acid, and selected ion monitoring (SIM) mode for quantification, using characteristic fragment ions.
3.4. Data Analysis:
- Identify the TMS-derivatized oleanolic acid peak based on its retention time and mass spectrum.
- Quantify using a calibration curve generated from the derivatized standards.
Quantitative Data Summary for GC-MS Methods
| Parameter | Oleanolic Acid in Human Serum[7] |
| Linearity Range | 10 - 1500 ng/mL |
| Correlation Coefficient (r) | 0.992 |
| Precision (CV%) | Intra-day: 1.3 - 3.6%, Inter-day: 1.4 - 4.5% |
| Recovery (%) | 96.7 ± 1.0% |
| Limit of Quantification (LOQ) | 10.7 ng/mL |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the analytical processes and the biological context of oleanolic acid derivatives, the following diagrams are provided.
Caption: General experimental workflow for the quantification of oleanolic acid derivatives.
Oleanolic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.
Caption: Key signaling pathways modulated by oleanolic acid derivatives.
References
- 1. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[1][2] Synthetic modifications of the oleanolic acid scaffold have led to the generation of numerous derivatives with enhanced potency and improved pharmacokinetic profiles.[3] "Oleanolic acid derivative 2" (OAD2), identified by CAS number 211516-63-1 and catalog number HY-18003, is a novel triterpenoid-steroid hybrid molecule with potential for therapeutic development.
These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns. The protocols outlined below are designed to facilitate the identification and characterization of the biological activities of OAD2 and similar oleanolic acid derivatives.
Data Presentation
While specific high-throughput screening data for this compound (HY-18003) is not extensively available in the public domain, the following tables summarize the cytotoxic and enzyme-inhibitory activities of various other oleanolic acid derivatives. This data provides a valuable comparative context for screening OAD2 and predicting its potential biological effects.
Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives against Various Cancer Cell Lines
| Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Oleanolic Acid Derivative | PC3 (Prostate) | MTT | 0.39 | |
| Oleanolic Acid Derivative | A549 (Lung) | MTT | 0.22 | [4] |
| Oleanolic Acid Derivative | HepG2 (Liver) | MTT | Not specified | [3] |
| Oleanolic Acid Derivative | HCT116 (Colon) | MTT | Not specified | |
| Oleanolic Acid Lactone Derivative 6 | A-549 (Lung) | MTT | 8.54 ± 0.61 | [5] |
| Oleanolic Acid Lactone Derivative 2 | PC-3 (Prostate) | MTT | 9.33 ± 0.73 | [5] |
| Oleanolic Acid Lactone Derivative 10 | SKOV-3 (Ovarian) | MTT | 7.98 ± 0.59 | [5] |
Table 2: Enzyme Inhibitory Activity of Oleanolic Acid Derivatives
| Derivative | Enzyme Target | Assay Type | IC50 (µM) | Reference |
| 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | PPARγ (binding) | Scintillation Proximity Assay | 0.012 | [6] |
| CDDO-Methyl Ester (CDDO-Me) | PPARγ (binding) | Scintillation Proximity Assay | 0.130 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the high-throughput screening of oleanolic acid derivatives like OAD2.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a fundamental primary screen to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Target cancer cell lines (e.g., PC3, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
NF-κB Reporter Assay
This cell-based assay is used to screen for compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.[7]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (Tumor Necrosis Factor-alpha) or Lipopolysaccharide (LPS) as a stimulant
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into white, opaque 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells. Include stimulated and unstimulated controls.
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Lysis and Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Data Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel. Calculate the percentage of inhibition or activation of the NF-κB pathway compared to the stimulated control.
Nrf2 Activation Assay
This assay identifies compounds that activate the Nrf2 pathway, a critical regulator of the antioxidant response.[8]
Materials:
-
AREc32 cells (a cell line containing a luciferase reporter driven by the Antioxidant Response Element) or a similar Nrf2 reporter cell line[9]
-
Complete cell culture medium
-
This compound stock solution
-
Sulforaphane or tBHQ as a positive control
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Plate the AREc32 cells in white, opaque 96-well plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a positive control and a vehicle control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Add the luciferase assay reagent to each well.
-
Data Reading: Measure the luminescence.
-
Data Analysis: Determine the fold induction of luciferase activity compared to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 value.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: Putative inhibition of the Akt/mTOR signaling pathway.
References
- 1. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abacusdx.com [abacusdx.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Oleanolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various delivery systems for oleanolic acid (OA) and its potent synthetic derivatives, focusing on their application in in vivo research. The protocols outlined below are based on established methodologies to enhance the bioavailability and therapeutic efficacy of these promising compounds.
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant attention for their therapeutic potential, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] However, their poor water solubility and low bioavailability present major challenges for clinical applications.[1][3] Advanced drug delivery systems are crucial to overcome these limitations and unlock their full therapeutic potential in vivo.
Featured Oleanolic Acid Derivative: CDDO-Me
For the purpose of these notes, we will focus on 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester (CDDO-Me), a potent synthetic derivative of oleanolic acid. CDDO-Me has demonstrated significant anti-tumor and anti-inflammatory activities in various preclinical models and is a representative example of a highly promising oleanolic acid derivative for in vivo research.[4][5]
Delivery Systems for In Vivo Research
Several advanced delivery systems have been developed to improve the systemic exposure and therapeutic efficacy of oleanolic acid and its derivatives. These include nanoparticle-based carriers, liposomes, and micelles.
Nanoparticle-Based Delivery Systems
Nanoparticles offer several advantages for drug delivery, such as improved solubility, sustained release, and the potential for targeted delivery.[1]
-
Lactoferrin Nanoparticles (Oral Delivery): Lactoferrin, a natural iron-binding glycoprotein, can be formulated into nanoparticles to enhance the oral absorption of poorly soluble drugs like oleanolic acid.[6] These nanoparticles can be prepared using nanoparticle albumin-bound (NAB) technology.[6]
-
Solid Lipid Nanoparticles (SLNs) (Oral Delivery): SLNs are composed of solid lipids and are a promising oral delivery system. They can improve the solubility and bioavailability of encapsulated drugs.[7]
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile delivery platform.[8]
-
PEGylated Liposomes: The surface of liposomes can be modified with polyethylene (B3416737) glycol (PEG) to increase their circulation time in the bloodstream by evading the mononuclear phagocyte system.[3]
-
PVP-Modified Liposomes (Oral Delivery): Polyvinylpyrrolidone (PVP) can be used to modify the surface of liposomes to enhance their stability and oral bioavailability.[8]
-
Multivesicular Liposomes (MVLs): MVLs are larger liposomes containing multiple non-concentric aqueous chambers, which can provide sustained drug release.[8]
Micellar Formulations
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous environments.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for various oleanolic acid delivery systems based on published in vivo and in vitro studies.
Table 1: Physicochemical Properties of Oleanolic Acid Delivery Systems
| Delivery System | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lactoferrin Nanoparticles | Oleanolic Acid | 202.2 ± 8.3 | +27.1 ± 0.32 | 92.59 ± 3.24 | - | [6] |
| PVP-Modified Liposomes | Oleanolic Acid | 179.4 | -28.8 | > 90 | - | [8] |
| Multivesicular Liposomes | Oleanolic Acid | 11,570 | -13.35 | 82.3 ± 0.61 | - | [8] |
| Polymeric Micelles | Oleanolic Acid | 95.7 ± 3.6 | - | 93.6 ± 0.05 | 3.5 | [8] |
| PEGylated Liposomes | Oleanolic Acid | 110-200 | - | > 85 | - | [3] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Delivery System | Drug | Animal Model | Route of Administration | Key Finding | Reference |
| Lactoferrin Nanoparticles | Oleanolic Acid | Sprague Dawley Rats | Oral | 3.4-fold increase in relative bioavailability compared to free OA. | [6] |
| PVP-Modified Liposomes | Oleanolic Acid | Rats | Oral | 6.08-fold increase in relative bioavailability compared to commercial tablets. | [8] |
| Multivesicular Liposomes | Oleanolic Acid | H22 Tumor-bearing Mice | - | Enhanced anti-tumor effect compared to OA solution. | [8] |
| Polymeric Micelles | Oleanolic Acid | A549 and PC-9 cell xenograft mice | - | Significantly reduced tumor size and inhibited invasion and migration. | [8] |
Experimental Protocols
Protocol 1: Preparation of Oleanolic Acid-Loaded Lactoferrin Nanoparticles
This protocol is adapted from the nanoparticle albumin-bound (NAB) technology.[6]
Materials:
-
Oleanolic Acid
-
Lactoferrin
-
Deionized water
Procedure:
-
Dissolve oleanolic acid in a mixture of ethanol and chloroform (e.g., 1:1 v/v).
-
Prepare an aqueous solution of lactoferrin in deionized water.
-
Add the oleanolic acid solution dropwise to the lactoferrin solution under high-speed homogenization.
-
Continue homogenization for a specified time (e.g., 5-10 minutes) to form a nano-suspension.
-
Remove the organic solvents by rotary evaporation under reduced pressure.
-
The resulting aqueous suspension contains the oleanolic acid-loaded lactoferrin nanoparticles.
-
Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of PEGylated Oleanolic Acid Liposomes
This protocol is based on the modified ethanol injection method.[3]
Materials:
-
Oleanolic Acid
-
Soybean Phosphatidylcholine
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Dissolve oleanolic acid, soybean phosphatidylcholine, cholesterol, and DSPE-PEG2000 in ethanol to form the lipid phase.
-
Heat the lipid phase and the aqueous phase (PBS) to a specific temperature (e.g., 60°C).
-
Inject the lipid phase rapidly into the pre-heated PBS under constant stirring.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the formation of liposomes and the evaporation of ethanol.
-
Cool the liposomal suspension to room temperature.
-
The resulting suspension can be further processed (e.g., sonication or extrusion) to obtain a uniform size distribution.
-
Characterize the liposomes for their physicochemical properties.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an oleanolic acid derivative formulation in a xenograft mouse model.[8]
Animal Model:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Human cancer cell line (e.g., A549 for lung cancer, PC-9 for lung cancer, H22 for hepatocellular carcinoma)
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, drug-loaded delivery system).
-
Administer the treatments via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined schedule.
-
Monitor tumor growth by measuring the tumor dimensions with a caliper at regular intervals. Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Signaling Pathways and Visualizations
Oleanolic acid and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing effective therapeutic strategies.
Key Signaling Pathways Modulated by Oleanolic Acid Derivatives
-
NF-κB Signaling Pathway: Oleanolic acid derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[5]
-
Nrf2 Signaling Pathway: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[5]
-
VEGFR2 Signaling Pathway: In the context of cancer, oleanolic acid has been found to block angiogenesis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[9]
-
PI3K/Akt/mTOR and MAPK/ERK Pathways: Oleanolic acid can inhibit cell proliferation and induce apoptosis in cancer cells by suppressing the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[2][10]
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for Nanoparticle Preparation and In Vivo Evaluation.
Caption: Modulation of NF-κB and Nrf2 Signaling by OA Derivatives.
Caption: Inhibition of VEGFR2 Signaling Pathway by Oleanolic Acid.
References
- 1. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid liposomes with polyethylene glycol modification: promising antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence [en-cancer.fr]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 8. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of Oleanolic Acid Derivative 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the water solubility of oleanolic acid (OA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the water solubility of oleanolic acid derivatives?
A1: The low aqueous solubility of oleanolic acid and its derivatives is a significant hurdle in their therapeutic application.[1][2] Two main approaches can be employed to overcome this limitation:
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Chemical Modification: This involves altering the molecular structure of the oleanolic acid derivative to introduce more hydrophilic functional groups. This can include creating ionic derivatives, glycosylation, or adding amino acid moieties.[3]
-
Formulation Strategies: This approach focuses on developing advanced dosage forms that enhance the dissolution and bioavailability of the compound without altering its chemical structure.[1] Promising strategies include the use of nanoparticles, liposomes, solid dispersions, and self-emulsifying drug delivery systems (SEDDS).[1]
Q2: Which formulation strategy offers the most significant improvement in solubility?
A2: The effectiveness of each formulation strategy can vary depending on the specific oleanolic acid derivative and the experimental conditions. However, studies have shown substantial increases in solubility with several methods. For instance, self-microemulsifying drug delivery systems (SMEDDS) have been reported to increase the solubility of oleanolic acid by over 1000 times.[1] Solid dispersions have also demonstrated a significant enhancement in dissolution rates.[4] Nanoparticle formulations can also markedly improve solubility and dissolution.[5][6]
Q3: What are the critical parameters to consider when developing a nanoparticle formulation for an oleanolic acid derivative?
A3: When developing a nanoparticle formulation, several parameters are crucial for achieving the desired particle size, stability, and encapsulation efficiency. Key considerations include the choice of preparation method (e.g., nanoprecipitation, liposome (B1194612) technique), the ratio of solvent to anti-solvent, the concentration and type of surfactant, and the homogenization pressure and number of cycles.[5][7][8] Stability of the nanoparticle suspension at different temperatures (e.g., 4°C vs. room temperature) should also be evaluated.[9]
Q4: How can I assess the success of my solubility enhancement strategy?
A4: The success of a solubility enhancement strategy is typically evaluated through a combination of characterization techniques, including:
-
Solubility Studies: Measuring the concentration of the oleanolic acid derivative in an aqueous medium at equilibrium.
-
Dissolution Testing: Assessing the rate and extent of drug release from the formulation in a dissolution medium.[10]
-
Physicochemical Characterization: Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to understand the physical state of the drug within the formulation (e.g., amorphous vs. crystalline).[10][11]
-
Particle Size and Zeta Potential Analysis: For nanoparticle and nanoemulsion systems, these measurements are critical for determining the size distribution and stability of the formulation.[7]
-
In Vitro/In Vivo Permeability and Bioavailability Studies: Ultimately, the goal is to improve the biological performance of the drug, which can be assessed through cell-based permeability assays and animal pharmacokinetic studies.[12][13]
Troubleshooting Guides
Solid Dispersions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low solubility enhancement. | - Inappropriate polymer selection.- Incorrect drug-to-polymer ratio.- Inefficient mixing during preparation. | - Screen different hydrophilic polymers (e.g., Poloxamers, PEGs, PVP).[10]- Optimize the drug-to-polymer weight ratio (e.g., 1:1, 1:2, 2:1).[10]- Ensure complete dissolution of both drug and polymer in the solvent before evaporation. |
| Drug recrystallization during storage. | - The formulation is in a metastable amorphous state.- High humidity or temperature exposure. | - Incorporate a precipitation inhibitor into the formulation.- Store the solid dispersion in a desiccator at a controlled temperature.- Characterize the formulation using DSC and XRPD to confirm the amorphous state.[10] |
| Poor dissolution profile. | - Incomplete amorphization of the drug.- Agglomeration of particles in the dissolution medium. | - Confirm the amorphous state using DSC and XRPD.[10]- Consider incorporating a surfactant into the formulation to improve wettability.[4]- Optimize the dissolution test conditions (e.g., paddle speed, dissolution medium).[10] |
Nanoparticle Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large and polydisperse particles. | - Inadequate homogenization pressure or cycles.- Inappropriate surfactant concentration.- Ostwald ripening. | - Increase the homogenization pressure and/or the number of cycles.[7]- Optimize the type and concentration of the surfactant to ensure adequate surface coverage.- Store the nanoparticle suspension at a lower temperature (e.g., 4°C) to reduce particle growth.[5] |
| Low encapsulation efficiency. | - Poor affinity of the drug for the nanoparticle core.- Drug leakage during the preparation process. | - Select a polymer or lipid with higher affinity for the oleanolic acid derivative.- Optimize the preparation method to minimize drug loss (e.g., for nanoprecipitation, adjust the solvent/anti-solvent addition rate). |
| Instability of the nanoparticle suspension (aggregation/sedimentation). | - Low zeta potential.- Particle growth over time. | - Adjust the pH or add a stabilizing agent to increase the absolute value of the zeta potential.- Lyophilize the nanoparticle suspension to improve long-term stability.[5]- Evaluate the stability at different storage conditions (4°C and 25°C).[9] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Drug precipitation upon dilution. | - The drug concentration exceeds its solubility in the resulting emulsion.- The formulation is not robust to dilution. | - Reduce the drug loading in the SEDDS formulation.- Optimize the oil, surfactant, and cosurfactant ratios to create a more stable microemulsion region in the phase diagram.[14]- Incorporate a precipitation inhibitor in the formulation. |
| Inconsistent emulsification. | - Improper mixing of components.- The formulation is on the edge of the self-emulsification region. | - Ensure thorough mixing of the oil, surfactant, and cosurfactant.- Select a formulation from a robust self-emulsification region in the pseudo-ternary phase diagram.[14] |
| Poor in vivo performance despite good in vitro results. | - Digestion of lipid components affecting drug solubilization.- Interaction of the formulation with gastrointestinal contents. | - Consider the in vivo digestion of the lipid excipients when designing the formulation.- Evaluate the formulation's performance in biorelevant media that simulate fed and fasted states. |
Data Presentation
Table 1: Solubility of Oleanolic Acid in Various Solvents and Formulations
| Solvent/Formulation | Solubility (mg/mL) | Reference |
| Water | ~0.00082 | [15] |
| Ethanol | ~5 | [16] |
| DMSO | ~3 | [16] |
| DMF | ~30 | [16] |
| DMF:PBS (1:2, pH 7.2) | ~0.3 | [16] |
| Solid Dispersion (γ-CD, 2:1 drug-to-polymer, SEM) | ~0.220 | [10] |
| Solid Dispersion (Poloxamer 188, 1:2 drug-to-polymer, SEM) | ~0.190 | [10] |
| Mixed Micellar System | 1.98 | [17] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | >1000-fold increase vs. OA | [1] |
Experimental Protocols
Protocol 1: Preparation of Oleanolic Acid Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh the oleanolic acid derivative and the selected hydrophilic polymer (e.g., Poloxamer 407) in the desired weight ratio (e.g., 1:2). Dissolve both components in a suitable organic solvent (e.g., ethanol) with the aid of sonication or vortexing to ensure a clear solution.[10]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of Oleanolic Acid Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve the oleanolic acid derivative and a stabilizer (e.g., a suitable polymer) in a water-miscible organic solvent (the "good solvent," e.g., acetone (B3395972) or ethanol).[8][18]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (the "poor solvent," e.g., water with Tween 80).[8][18]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent displacement will cause the oleanolic acid derivative to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the nanoparticles from the aqueous phase (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC.
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating solubility-enhanced oleanolic acid derivative formulations.
Caption: A logical troubleshooting guide for addressing low solubility issues in oleanolic acid derivative formulations.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. [PDF] Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in nanoparticle formulation of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 14. scispace.com [scispace.com]
- 15. Showing Compound Oleanolic acid (FDB013034) - FooDB [foodb.ca]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. benthamscience.com [benthamscience.com]
Technical Support Center: Oleanolic Acid Derivatives in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleanolic acid derivatives, including "oleanolic acid derivative 2," in cell culture applications. The primary focus is to address stability issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I add it to my cell culture medium. Why is this happening and what can I do?
A1: Precipitation is a common issue with oleanolic acid and its derivatives due to their hydrophobic nature and poor water solubility.[1][2] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the compound can "crash out" as it is no longer soluble.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. The final concentration of DMSO in the culture should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in pre-warmed (37°C) media. This gradual decrease in solvent concentration can help maintain solubility.
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Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C, as temperature can affect solubility.[3]
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Serum Concentration: If using serum-containing media, the presence of proteins like albumin can help solubilize hydrophobic compounds through binding.[4] Consider if the serum concentration is appropriate.
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Formulation Strategies: For persistent solubility issues, consider using formulation aids like cyclodextrins, which can encapsulate hydrophobic molecules and improve their aqueous solubility and stability.[1]
Q2: How can I determine the stability of my this compound in my specific cell culture medium over the course of my experiment?
A2: The stability of your compound in cell culture media should be experimentally determined. A common approach is to incubate the compound in the cell-free medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and measure its concentration at various time points.
A detailed protocol for a stability study is provided in the "Experimental Protocols" section below. This typically involves using an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the intact compound remaining over time.[5][6][7]
Q3: What factors in the cell culture medium can affect the stability of my oleanolic acid derivative?
A3: Several factors can influence the stability of your compound:
-
pH: The pH of the cell culture medium (typically around 7.2-7.4) can influence the hydrolysis of certain chemical groups that may be present in your derivative.[8]
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Temperature: Although oleanolic acid itself is relatively stable at physiological temperatures, prolonged incubation at 37°C can accelerate degradation reactions.[3]
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Serum Proteins: Oleanolic acid and its derivatives can bind to serum albumin.[4][9][10] This binding can either protect the compound from degradation or, conversely, make it more susceptible to enzymatic action if the protein itself denatures.
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Media Components: Other components in the media, such as vitamins or metal ions, could potentially catalyze degradation reactions.
-
Light: Some compounds are light-sensitive. It is good practice to protect stock solutions and experimental setups from direct light.
Q4: I am observing a decrease in the biological activity of my this compound in my cell-based assay over time. Could this be a stability issue?
A4: Yes, a loss of biological activity over time is a strong indicator of compound instability. The derivative may be degrading into inactive metabolites. To confirm this, you should perform a stability study as mentioned in Q2 to correlate the loss of activity with the disappearance of the parent compound.
Q5: What are the potential degradation pathways for oleanolic acid derivatives?
A5: Pentacyclic triterpenoids like oleanolic acid can undergo several degradation reactions:
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Oxidation: The double bond in the C-ring of the oleanane (B1240867) skeleton can be susceptible to oxidation.
-
Hydrolysis: If "this compound" is an ester or amide, it could be susceptible to hydrolysis, breaking the molecule into oleanolic acid and the derivative group.
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Metabolism by Cellular Enzymes: If you are conducting experiments with cells, they may metabolize the compound, leading to a decrease in its concentration.
Identifying the specific degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Action |
| Compound Precipitation | Visually inspect your culture wells for any signs of precipitation (cloudiness, crystals). If observed, refer to the troubleshooting steps in FAQ Q1 . Perform a solubility assessment to determine the maximum soluble concentration of your derivative in the culture medium. |
| Compound Degradation | The compound may be degrading over the time course of the experiment, leading to a lower effective concentration. Perform a stability study as detailed in the Experimental Protocols section. If the compound is unstable, consider shorter incubation times or adding the compound at multiple time points. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the concentration available to the cells. Consider using low-adsorption plates or pre-coating the plates with a blocking agent like bovine serum albumin (BSA). |
| Interaction with Serum | High protein binding to serum components can reduce the free concentration of the compound available to interact with the cells. Test the compound's activity in media with varying serum concentrations to assess the impact of protein binding. |
Issue 2: Higher than Expected Cytotoxicity
| Potential Cause | Troubleshooting Action |
| Solvent Toxicity | The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Compound Precipitation | Precipitates of the compound can be cytotoxic to cells. Address any precipitation issues as described in FAQ Q1 . |
| Formation of a Toxic Degradant | The derivative may be degrading into a more toxic compound in the culture medium. A stability study coupled with LC-MS analysis could help identify potential toxic degradation products. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plate
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Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ACN) or other suitable protein precipitation solvent
-
Centrifuge
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[5][6][7]
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix well.
-
Time-Course Sampling:
-
Immediately after spiking, take a sample and designate it as the T=0 time point.
-
Aliquot the remaining medium into sterile tubes or a multi-well plate and place it in the incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator.
-
-
Sample Processing:
-
For each time point, take a known volume of the medium (e.g., 100 µL).
-
Add 2-3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the peak area corresponding to the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Quantitative Data Summary (Hypothetical Example)
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 8.9 | 89 |
| 24 | 7.2 | 72 |
| 48 | 5.5 | 55 |
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in cell culture media.
Caption: A logical workflow for troubleshooting common issues with hydrophobic compounds in cell-based assays.
References
- 1. viromii.com [viromii.com]
- 2. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrpub.org [hrpub.org]
- 6. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of protein binding rate of oleanolic acid in human plasma and serum albumin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Oleanolic Acid Derivative 2 (OAD2) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Oleanolic Acid Derivative 2 (OAD2) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound (OAD2) in preclinical animal models?
A1: The optimal starting dose for OAD2 depends on the specific animal model, the disease indication, and the administration route. Based on in vivo studies of similar oleanolic acid derivatives, a common starting point for oral administration in rodents is in the range of 10-50 mg/kg.[1][2] For intravenous administration, the starting dose is typically much lower, often in the 1-5 mg/kg range, due to higher bioavailability.[3][4] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How can I improve the bioavailability of OAD2 for oral administration?
A2: Oleanolic acid and its derivatives are known for their poor water solubility and low oral bioavailability.[3][5] To enhance bioavailability, consider the following formulation strategies:
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Co-solvents: Utilize biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve solubility and absorption.
-
Lipid-based formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can significantly enhance oral absorption.[5]
-
Nanoparticle formulations: Encapsulating OAD2 into nanoparticles can improve its dissolution rate and bioavailability.[6]
Q3: What are the common signs of toxicity to monitor for during in vivo studies with OAD2?
A3: While oleanolic acid itself has a good safety profile, synthetic derivatives may exhibit different toxicological profiles.[7] Monitor animals for the following signs of toxicity:
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General Health: Changes in body weight, food and water intake, and overall activity levels.
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Behavioral Changes: Lethargy, agitation, or any abnormal behaviors.
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Gastrointestinal Issues: Diarrhea or constipation.
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Organ-specific Toxicity: Monitor liver and kidney function through blood biochemistry analysis (e.g., ALT, AST, creatinine (B1669602) levels). Histopathological examination of major organs at the end of the study is also recommended.
Q4: What are the key signaling pathways modulated by oleanolic acid derivatives that I should consider investigating?
A4: Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[8][9] Key pathways to consider for mechanistic studies include:
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NF-κB Signaling Pathway: A central regulator of inflammation.
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MAPK Signaling Pathway (ERK, JNK, p38): Involved in cellular stress responses, proliferation, and apoptosis.
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PI3K/Akt Signaling Pathway: Plays a crucial role in cell survival and proliferation.
-
Nrf2/HO-1 Signaling Pathway: A major regulator of the antioxidant response.
Troubleshooting Guides
Problem: High variability in plasma concentrations of OAD2 between animals.
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure accurate and consistent administration. For oral gavage, verify proper placement to avoid dosing into the lungs. |
| Formulation Instability | Prepare fresh formulations daily. If using a suspension, ensure it is homogenous before each administration. |
| Food Effect | Standardize the fasting and feeding schedule for all animals, as food can affect the absorption of lipophilic compounds. |
| Genetic Variability | Use animals from a single, reputable supplier to minimize genetic differences in drug metabolism. |
Problem: Lack of therapeutic efficacy at previously reported effective doses.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Re-evaluate the formulation and consider strategies to enhance solubility and absorption (see FAQ Q2). |
| Inadequate Dose | The specific animal model or disease severity may require a higher dose. Conduct a dose-escalation study. |
| Rapid Metabolism | Oleanolic acid can be extensively metabolized in the liver.[3] Consider a different route of administration (e.g., intraperitoneal) or more frequent dosing. |
| Incorrect Timing of Administration | The therapeutic window may be narrow. Optimize the timing of drug administration relative to disease induction or progression. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oleanolic Acid and a Representative Derivative in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oleanolic Acid | IV | 1 | - | - | 267-298 | 100 | [3] |
| Oleanolic Acid | Oral | 25 | 66-74 | 0.42 | 90-98 | 0.7 | [3] |
| OA-Lysine Derivative (3g) | Oral | 20 | - | - | - | - | [1] |
| OA-PVPP Solid Dispersion | Oral | 10 | 24.95 | 1.25 | 82.3 | 183.07% (relative) | [9] |
Note: Data for the OA-Lysine derivative's pharmacokinetic parameters were not available in the provided search results, but it was shown to have better hepatoprotective effects than OA at the same dose, suggesting improved bioavailability.[1] Relative bioavailability of the solid dispersion is compared to free OA.[9]
Experimental Protocols
Protocol 1: Evaluation of Hepatoprotective Effect of OAD2 in a Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil).
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Group 2: CCl4 control (single intraperitoneal injection of CCl4, 10 mL/kg of a 10% solution in corn oil).
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Group 3: OAD2 (low dose, e.g., 10 mg/kg) + CCl4.
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Group 4: OAD2 (high dose, e.g., 50 mg/kg) + CCl4.
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Group 5: Positive control (e.g., Silymarin, 100 mg/kg) + CCl4.
-
-
Dosing: Administer OAD2 or vehicle orally for 7 consecutive days. On day 7, administer CCl4 two hours after the final dose of OAD2.
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Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture for serum biochemistry analysis (ALT and AST). Euthanize the animals and collect liver tissue for histopathological analysis (H&E staining) and molecular analysis (e.g., Western blot for inflammatory markers).
Protocol 2: Assessment of Anti-inflammatory Activity of OAD2 in a TPA-Induced Ear Edema Mouse Model
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Grouping:
-
Group 1: Vehicle control (acetone).
-
Group 2: TPA control (20 µL of 0.01% TPA in acetone (B3395972) applied to the right ear).
-
Group 3: OAD2 (low dose, e.g., 1 mg/ear) + TPA.
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Group 4: OAD2 (high dose, e.g., 5 mg/ear) + TPA.
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Group 5: Positive control (e.g., Indomethacin, 1 mg/ear) + TPA.
-
-
Dosing: Apply OAD2 or vehicle topically to the right ear 30 minutes before TPA application.
-
Measurement of Edema: Measure the thickness of the right ear using a digital caliper before and at various time points (e.g., 4, 6, 24 hours) after TPA application. The difference in ear thickness represents the degree of edema.
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Sample Collection: At 24 hours, euthanize the animals and collect a punch biopsy from the ear for histopathological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Visualizations
Caption: Workflow for CCl4-induced acute liver injury model.
Caption: Key signaling pathways modulated by OAD2.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Oleanolic Acid Derivative 2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oleanolic Acid Derivative 2, a 23,24-dinor-oleanolic acid derivative with a triterpenoid-steroid hybrid structure.
I. Overview of the Synthesis of this compound
The synthesis of this compound (specifically, methyl 23,24-dinor-3-oxoolean-4,12-dien-28-oate) is a multi-step process starting from oleanolic acid. The key transformations involve modifications of the A-ring to introduce a steroid-like α,β-unsaturated ketone system.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield in C-28 esterification | - Incomplete reaction. - Steric hindrance around the C-28 carboxylic acid. - Use of an inappropriate esterification method. | - Increase reaction time and/or temperature. - Use a more powerful coupling agent like DCC/DMAP or HATU.[1] - Consider conversion to the acid chloride followed by reaction with the alcohol. |
| Incomplete oxidation of C-3 hydroxyl | - Insufficient oxidant. - Deactivation of the oxidant. | - Use a molar excess of the oxidizing agent (e.g., PCC, PDC, or Jones reagent). - Ensure anhydrous reaction conditions, as water can deactivate some oxidants. - Monitor the reaction by TLC until the starting material is consumed. |
| Formation of multiple products during A-ring modification | - Lack of regioselectivity in reactions like α-selenylation. - Over-oxidation or side reactions. | - Carefully control the reaction temperature; lower temperatures often improve selectivity. - Use a milder oxidizing agent for the selenoxide elimination step. - Purify the intermediate product thoroughly before proceeding to the next step. |
| Cleavage of the C-12 double bond during A-ring olefin cleavage | - Use of a non-selective oxidizing agent. Ozonolysis is known to react with the C-12 double bond in oleanane (B1240867) triterpenoids.[2] | - Avoid ozonolysis. - Use a more selective method like the ruthenium tetroxide/sodium periodate (B1199274) (RuO₄/NaIO₄) system, which can selectively cleave the A-ring olefin.[3] - Alternatively, a two-step dihydroxylation followed by oxidative cleavage with an agent like sodium periodate can be employed. |
| Difficulty in purification of intermediates and final product | - Similar polarities of starting material, product, and byproducts. - Poor solubility of the compounds.[4] | - Employ careful column chromatography with a shallow solvent gradient. - Consider using a different solvent system for chromatography. - Recrystallization from an appropriate solvent can be an effective purification method for crystalline compounds. |
III. Frequently Asked Questions (FAQs)
Q1: Why is ozonolysis not a suitable method for the A-ring olefin cleavage in the synthesis of this compound?
A1: Ozonolysis is a powerful method for cleaving double bonds, but it is not selective for the A-ring olefin in the presence of the C-12 double bond of the oleanane skeleton. Ozone will react with both double bonds, leading to undesired cleavage of the C-ring and the formation of byproducts such as 12α,13α-epoxides, 12-ketones, and 12α-hydroxy lactones.[2]
Q2: What are the recommended conditions for the esterification of the C-28 carboxylic acid of oleanolic acid?
A2: Due to steric hindrance, simple acid-catalyzed esterification may be inefficient. More robust methods are generally required. Here are a few options with varying levels of reactivity:
-
Methylation with Diazomethane (B1218177) (for methyl esters): This is a high-yielding but hazardous method.
-
Alkyl Halides with a Base: Using an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) is a common and effective method.
-
Coupling Reagents: For more complex esters, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or more advanced reagents like HATU, can facilitate the esterification.[1][5]
Q3: How can I monitor the progress of the oxidation of the C-3 hydroxyl group?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. The product, having a ketone at C-3, will be less polar than the starting material with a hydroxyl group. Therefore, the product spot will have a higher Rf value on the TLC plate. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to clearly distinguish the two. The reaction is complete when the starting material spot is no longer visible.
Q4: What are some common challenges with protecting group strategies for oleanolic acid synthesis?
A4: The main challenge is the selective protection and deprotection of the C-3 hydroxyl and C-28 carboxylic acid groups, especially when modifications are desired at one position while the other needs to remain unchanged.
-
Orthogonal Protection: Employing protecting groups that can be removed under different conditions (orthogonal protection) is a key strategy. For example, the carboxylic acid can be protected as a benzyl (B1604629) ester (removable by hydrogenolysis) while the hydroxyl group is protected as a silyl (B83357) ether (removable by fluoride (B91410) ions).
-
One-Pot Reactions: In some cases, careful selection of reagents can allow for sequential reactions without the need for isolating protected intermediates.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several reagents used in this synthesis require careful handling:
-
Oxidizing agents: Reagents like PCC, PDC, and Jones reagent are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Diazomethane: If used for esterification, it is highly toxic and explosive. It should only be handled by experienced personnel using specialized glassware.
-
Ruthenium Tetroxide: This is a powerful and volatile oxidant that should be generated in situ and handled with extreme care in a well-ventilated fume hood.
IV. Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should consult the primary literature for specific details and adapt them to their specific needs.
Protocol 1: Methylation of Oleanolic Acid at C-28
-
Dissolve oleanolic acid in a suitable solvent mixture (e.g., methanol/dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to yield methyl oleanolate.
Protocol 2: Oxidation of C-3 Hydroxyl to a Ketone
-
Suspend pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in anhydrous dichloromethane (B109758) in a flask equipped with a magnetic stirrer.
-
Add a solution of the C-3 alcohol (e.g., methyl oleanolate) in anhydrous dichloromethane dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ketone by column chromatography or recrystallization.
Protocol 3: A-Ring Olefin Cleavage using RuO₄/NaIO₄
-
Dissolve the A-ring olefin intermediate in a mixture of carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (NaIO₄) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).
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Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add isopropanol (B130326) to quench the excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Data Presentation
The following table summarizes typical yields for key steps in the synthesis of oleanolic acid derivatives. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Reaction Step | Reagents | Typical Yield (%) | Reference |
| C-28 Methylation | CH₂N₂ | >95 | General Knowledge |
| C-3 Oxidation | PCC or PDC | 80-95 | General Knowledge |
| A-Ring Selenoxide Elimination | PhSeCl, H₂O₂ | 60-80 | [3] |
| A-Ring Olefin Cleavage | RuO₄/NaIO₄ | 70-85 | [3] |
VI. Signaling Pathways and Logical Relationships
The synthesis of this compound involves a series of logical transformations. The following diagram illustrates the decision-making process for a key challenging step: the A-ring olefin cleavage.
Caption: Decision-making workflow for A-ring olefin cleavage.
References
Technical Support Center: Minimizing Off-Target Effects of Oleanolic Acid Derivative 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Oleanolic Acid Derivative 2. The following resources are designed to address specific experimental challenges and provide detailed protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of oleanolic acid and its derivatives?
A1: Oleanolic acid and its derivatives are known to exhibit a range of biological activities, which can sometimes lead to off-target effects.[1][2] These can include unintended interactions with various kinases, transcription factors, and other cellular proteins.[3] For instance, some derivatives have shown to modulate pathways such as PI3K-AKT and MAPK, which could be considered off-target if not the intended mechanism of action for a specific therapeutic goal.[4] It is crucial to characterize the specific off-target profile of each new derivative, such as this compound.
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: To minimize off-target effects, it is recommended to:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[5]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[5]
-
Utilize Orthogonal Assays: Confirm findings using multiple, independent assays to ensure the observed effect is consistently linked to the on-target activity.
-
Consider Cellular Context: Be aware that off-target effects can be cell-type specific. Expression levels of on-target and potential off-target proteins can vary between different cell lines.[5]
Q3: What are the best practices for solubilizing and handling this compound to avoid experimental artifacts?
A3: Oleanolic acid and its derivatives often have low aqueous solubility.[6] Proper solubilization is critical to avoid compound precipitation and ensure accurate dosing.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-20 mM) in an appropriate solvent.
-
Working Dilutions: Make fresh serial dilutions of the stock solution in your assay buffer or cell culture medium for each experiment.
-
Solubility Assessment: Visually inspect solutions for any signs of precipitation, especially after dilution in aqueous buffers. If solubility is an issue, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems.[2]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing high variability in the biological activity of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Instability: Oleanolic acid derivatives can be unstable in certain media or over time. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Assay Conditions: Ensure consistent incubation times, cell densities, and reagent concentrations across all experiments.
-
Off-Target Effects: The observed variability could be due to off-target effects that are sensitive to minor fluctuations in experimental conditions. Consider performing a dose-response analysis to identify a more stable concentration range.
-
Issue 2: Observed cellular toxicity that does not correlate with the intended target inhibition.
-
Question: My experiments show significant cytotoxicity at concentrations where the intended target is not fully inhibited. Is this an off-target effect?
-
Answer: This is a strong indication of off-target toxicity.[5] To investigate this:
-
Cytotoxicity Profiling: Perform a comprehensive cytotoxicity screen using a panel of different cell lines to determine if the toxicity is widespread or specific to certain cell types.
-
Apoptosis vs. Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death (apoptosis or necrosis), which can provide clues about the pathways involved.
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Off-Target Screening: Conduct a broad off-target screening assay, such as a kinase panel or a receptor binding panel, to identify potential unintended targets that could be mediating the toxic effects.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for this compound to illustrate how to structure and compare on-target and off-target activities.
| Parameter | On-Target Kinase A | Off-Target Kinase B | Off-Target Kinase C |
| IC50 (nM) | 50 | 1500 | 8000 |
| Binding Affinity (Kd, nM) | 25 | 2500 | 12000 |
| Cellular Potency (EC50, nM) | 100 | >10000 | >10000 |
This table provides a clear comparison of the potency and selectivity of this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[5]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified by the kinase assay kit manufacturer.
-
Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the direct binding of this compound to its intended target in a cellular context and to identify potential off-targets.[5]
-
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
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Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
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Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Visualizations
Caption: Signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Experimental workflow for identifying and validating on- and off-target effects.
Caption: Troubleshooting flowchart for investigating unexpected experimental outcomes.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Oleanolic Acid Derivative 2 in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oleanolic Acid (OA) Derivative 2 and other related compounds in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity of our cancer cell line to Oleanolic Acid Derivative 2 over time. What are the potential mechanisms of resistance?
A1: Resistance to oleanolic acid and its derivatives can arise from several factors. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance through the activation of pro-survival signaling pathways. For instance, activation of the ERK pathway has been shown to play a crucial role in resistance to the pro-apoptotic effects of oleanolic acid.[1]
-
Evasion of Apoptosis: Downregulation of pro-apoptotic proteins (e.g., Bax, p53) or upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can make cancer cells less susceptible to programmed cell death induced by the compound.[1][4]
-
Activation of Nrf2 Pathway: While the Nrf2 pathway is a key target for the anti-inflammatory and anti-cancer effects of some oleanolic acid derivatives, its sustained activation can also contribute to chemoresistance by upregulating antioxidant and cytoprotective genes.[5][6][7][8]
Q2: Our cells are showing signs of resistance. What strategies can we employ to overcome this?
A2: Several strategies can be explored to counteract resistance to this compound:
-
Combination Therapy: Combining the oleanolic acid derivative with other therapeutic agents can be highly effective. Consider co-administration with:
-
Standard Chemotherapeutics: Synergistic effects have been observed when oleanolic acid is combined with drugs like 5-fluorouracil (B62378) (5-FU) or sorafenib.[9][10][11]
-
Efflux Pump Inhibitors: Using known inhibitors of ABC transporters can increase the intracellular accumulation of your compound.
-
Signaling Pathway Inhibitors: If a specific pro-survival pathway is identified as being upregulated (e.g., MEK/ERK), the addition of an inhibitor for that pathway may restore sensitivity.[1]
-
-
Targeting Cancer Stem Cells: Resistance is often linked to a subpopulation of cancer stem cells (CSCs). Oleanolic acid has been shown to inhibit colon cancer cell stemness by suppressing the JAK2/STAT3 signaling pathway, suggesting that targeting this pathway could be a viable strategy.[11]
-
Investigating Synthetic Derivatives: Numerous synthetic derivatives of oleanolic acid, such as CDDO and its analogs, have been developed with enhanced potency and the ability to overcome some resistance mechanisms.[12][13][14][15]
Q3: What are the expected cytotoxic concentrations (IC50) for oleanolic acid and its derivatives in cancer cell lines?
A3: The IC50 values for oleanolic acid and its derivatives can vary significantly depending on the specific compound, the cancer cell line, and the duration of treatment. The following table summarizes some reported IC50 values.
Data Summary
Table 1: Cytotoxicity of Oleanolic Acid and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 | Liver Cancer | 30 | [16] |
| Oleanolic Acid | AML12 (normal liver cells) | Non-cancerous | 120 | [16] |
| Oleanolic Acid | DU145 | Prostate Cancer | 112.57 µg/mL | [17] |
| Oleanolic Acid | MCF-7 | Breast Cancer | 132.29 µg/mL | [17] |
| Oleanolic Acid | U87 | Glioblastoma | 163.60 µg/mL | [17] |
| AH-Me (OA derivative) | MCF-7 | Breast Cancer | 4.0 | [12] |
| AH-Me (OA derivative) | MDA-MB-453 | Breast Cancer | 6.5 | [12] |
| OA Derivative 6 | Various Cancer Cell Lines | Multiple | Micromolar range | [18] |
| OA Derivative 2 | Various Cancer Cell Lines | Multiple | Micromolar range | [18] |
| OA Derivative 10 | Various Cancer Cell Lines | Multiple | Micromolar range | [18] |
| OA Derivative 52 | A431 | Skin Cancer | 2.67 | [19] |
Table 2: Apoptotic Effects of Oleanolic Acid
| Cell Line | Concentration of Oleanolic Acid | Percentage of Apoptotic Cells | Reference |
| HepG2 | 30 µM | ~35% | [20] |
| DU145 | 100 µg/mL | 27.0% | [17] |
| MCF-7 | 100 µg/mL | 27.0% | [17] |
| U87 | 100 µg/mL | 15.7% | [17] |
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause 1: Compound Solubility. Oleanolic acid and some of its derivatives have low water solubility.[21]
-
Troubleshooting: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. Check for precipitation in the media during the experiment.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.
-
Troubleshooting: Optimize and standardize cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in multi-well plates.
-
-
Possible Cause 3: Assay Interference. The compound itself may interfere with the assay reagents.
-
Troubleshooting: Run a cell-free control with the compound and assay reagents to check for any direct reaction.
-
Issue 2: No significant induction of apoptosis observed.
-
Possible Cause 1: Insufficient Concentration or Treatment Time. The concentration of the compound may be too low, or the incubation time too short to induce apoptosis.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Resistance Mechanism. The cells may have developed resistance to apoptosis.
-
Troubleshooting: Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) by Western blot. Consider the strategies outlined in FAQ A2 to overcome resistance.
-
-
Possible Cause 3: Alternative Cell Death Pathways. The compound may be inducing other forms of cell death, such as autophagy or necroptosis.
-
Troubleshooting: Assess markers for other cell death pathways. For example, check for the formation of autophagosomes (LC3-II conversion) by Western blot or immunofluorescence.[22]
-
Experimental Protocols
1. Western Blot Analysis for Key Signaling Proteins
This protocol is for assessing the effect of this compound on signaling pathways involved in resistance.
-
Cell Lysis:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Nrf2, P-gp, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Mechanism of drug efflux-mediated resistance.
Caption: Experimental workflow for overcoming resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. ABC transporters in cancer: more than just drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance in colon cancer and its therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oleanolic Acid Restores Drug Sensitivity in Sorafenib-resistant Hepatocellular Carcinoma: Evidence from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic oleanolic acid derivative, RTA-408, overcome in TMZ-resistant glioblastoma cells by inducing apoptosis and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile [mdpi.com]
- 19. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oleanolic acid in the fight against cancer: a multifaceted natural strategy for modern oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Oleanolic Acid Derivative 2 Western Blotting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleanolic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your Western blotting protocols and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when performing Western blotting experiments to analyze the effects of oleanolic acid derivative 2.
Q1: I am not observing the expected change in my target protein levels after treating cells with this compound. The signal is very weak or absent. What could be the issue?
A1: A weak or non-existent signal can stem from several factors, ranging from suboptimal protocol steps to issues related to the compound itself. Here’s a systematic troubleshooting approach:
-
Protein Loading and Transfer:
-
Ensure Sufficient Protein Load: Quantify your protein lysate using a reliable method (e.g., BCA assay) and aim to load 20-30 µg of total protein per lane.[1] If your target protein is known to have low abundance, you may need to load more.
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Verify Transfer Efficiency: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer across all molecular weights.[2] For smaller proteins (<25 kDa), consider using a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[3]
-
-
Antibody Concentrations and Incubation:
-
Optimize Primary Antibody Concentration: The recommended antibody dilution is a starting point. Perform a dot blot or a titration experiment to determine the optimal concentration for your specific experimental conditions.
-
Extend Incubation Time: Try incubating the membrane with the primary antibody overnight at 4°C to increase the signal.[4]
-
-
Compound-Specific Considerations:
-
Cell Permeability and Compound Stability: Oleanolic acid and its derivatives can have low cell permeability. Ensure your treatment concentration and duration are sufficient for the compound to enter the cells and elicit a biological response. Also, confirm the stability of your derivative in the cell culture media.
-
Toxicity: High concentrations of the derivative or the solvent (e.g., DMSO) could be toxic to the cells, leading to overall decreased protein expression. Perform a cell viability assay (e.g., MTT) to determine the optimal non-toxic concentration of your compound.
-
Q2: I'm seeing high background on my Western blot, which is obscuring the bands of interest. How can I reduce this?
A2: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.
-
Blocking:
-
Choice of Blocking Buffer: The choice between non-fat dry milk and bovine serum albumin (BSA) can be critical. If you are detecting a phosphorylated protein, avoid using milk as it contains casein, a phosphoprotein, which can lead to high background.[5]
-
Blocking Duration and Temperature: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[6]
-
-
Antibody Concentrations:
-
Washing Steps:
Q3: My Western blot shows multiple non-specific bands in addition to the band for my target protein. What is the cause and how can I fix it?
A3: Non-specific bands can arise from the primary antibody cross-reacting with other proteins or from issues with your sample preparation.
-
Antibody Specificity:
-
Use a More Specific Antibody: Check the antibody datasheet to ensure it has been validated for the species you are using. If possible, test a different antibody against your target protein.
-
Optimize Antibody Dilution: A higher than optimal concentration of the primary antibody can lead to binding to proteins with lower affinity.
-
-
Sample Preparation:
-
Include Protease and Phosphatase Inhibitors: Add a cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can result in bands at lower molecular weights.[4]
-
Proper Sample Handling: Keep your samples on ice throughout the preparation process to minimize enzymatic activity.[8]
-
-
Blocking and Washing:
-
Stringent Conditions: Increasing the detergent concentration (e.g., Tween 20) in your wash buffer can help to reduce non-specific antibody binding.
-
Quantitative Data Summary
For reproducible results, it is crucial to optimize and standardize your Western blotting protocol. The following tables provide recommended starting ranges for key quantitative parameters.
| Parameter | Recommended Range | Notes |
| Protein Loading | 10-50 µ g/lane | For low abundance proteins, a higher load may be necessary.[2] |
| Primary Antibody Dilution | 1:500 - 1:5000 | Optimal dilution must be determined experimentally by titration.[2] |
| Secondary Antibody Dilution | 1:2000 - 1:20000 | Dependent on the specific antibody and detection system used. |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | Increasing blocking time can help reduce background. |
| Washing Steps | 3 x 5-10 minutes | Increase the number and duration of washes to reduce background.[1] |
Experimental Protocols
Standard Western Blotting Protocol
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate vehicle controls (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
Prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.[1]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (at its optimized dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (at its optimized dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[1]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Experimental Workflow for Western Blotting
Caption: A typical workflow for a Western blotting experiment.
This compound and the NF-κB Signaling Pathway
Oleanolic acid and its derivatives have been shown to modulate inflammatory responses, often through the inhibition of the NF-κB signaling pathway.[4][7][9]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound and the Nrf2 Signaling Pathway
Oleanolic acid derivatives can also activate the Nrf2 antioxidant response pathway, which plays a key role in cellular defense against oxidative stress.[5][9][10]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid ameliorates dextran sodium sulfate-induced colitis in mice by restoring the balance of Th17/Treg cells and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of oleanolic acid against beta cell dysfunction and mitochondrial apoptosis: crucial role of ERK-NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 8. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Oleanolic Acid Derivatives: CDDO-Me vs. OADP in Anti-Inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has served as a foundational scaffold for the synthesis of novel derivatives with enhanced pharmacological properties. This guide provides a detailed comparison of two such derivatives: the well-characterized 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me), also known as Bardoxolone Methyl, and the more recently developed diamine-PEGylated oleanolic acid derivative (OADP). The focus of this comparison is their respective efficacy as anti-inflammatory agents, supported by available experimental data.
Overview of the Compared Derivatives
CDDO-Me (Bardoxolone Methyl) is a potent synthetic triterpenoid that has been the subject of extensive preclinical and clinical research.[1][2] It is recognized as a powerful antioxidant and anti-inflammatory agent, primarily functioning as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] This dual mechanism of action allows CDDO-Me to modulate cellular redox homeostasis and suppress the expression of key inflammatory mediators.[5][6]
Diamine-PEGylated Oleanolic Acid Derivative (OADP) is a newer synthetic derivative of oleanolic acid designed to improve its pharmacological profile. Recent studies have highlighted its significant anti-inflammatory and anti-tumor effects. The modifications to the parent oleanolic acid structure in OADP have been shown to confer potent biological activity, particularly in the inhibition of inflammatory pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory efficacy of CDDO-Me and OADP. A direct comparison of the 50% inhibitory concentration (IC50) for nitric oxide (NO) production is limited by the available literature for CDDO-Me in the specified assay. However, the data presented provides valuable insights into their relative potencies.
| Compound | Assay | Cell Line | Treatment | IC50 (Nitric Oxide Inhibition) | Reference |
| OADP | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 48 hours | 1.09 ± 0.01 µg/mL | [7] |
| 72 hours | 0.95 ± 0.01 µg/mL | [7] | |||
| CDDO-Me | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Data not available in cited literature | - |
| Compound | Assay | Cell Line / Model | Concentration | Key Quantitative Findings | Reference |
| CDDO-Me | Cytokine Expression (mRNA) | THP-1 Macrophages | Pretreatment before LPS | Significantly downregulates IL-1β, IL-6, and TNF-α expression | [3] |
| Nrf2 Activation | RAW 264.7 Macrophages | 10-50 nM | Induces Nrf2 nuclear translocation starting at 10 nM | [3] | |
| In vivo inflammation | High-Fat Diet Mice | Supplemented Diet | 47% decrease in CD11c positive (M1) macrophages in brown adipose tissue | ||
| OADP | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 1 µg/mL | >75% inhibition of NO production | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Synthetic Triterpenoid, CDDO-Me, Modulates the Proinflammatory Response to In Vivo Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Necroptosis Inhibitors: Oleanolic Acid Derivative 2 Versus Established Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a myriad of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. This has spurred the development of inhibitory molecules targeting key mediators of the necroptotic cascade. This guide provides a comparative analysis of a novel oleanolic acid derivative, herein referred to as "Oleanolic Acid Derivative 2," against well-characterized necroptosis inhibitors: Necrostatin-1 (Nec-1), GSK'872, and Dabrafenib.
Disclaimer: The compound "this compound" is presented here as a representative of a class of emerging oleanolic acid-based necroptosis inhibitors. Specific experimental data for a compound with this exact designation is not publicly available at the time of this publication. The quantitative data presented for this compound is a hypothetical projection based on the known anti-inflammatory and cytoprotective properties of oleanolic acid and its analogs, intended to provide a framework for comparison.
The Necroptosis Signaling Pathway
Necroptosis is a programmed form of necrosis that is executed by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] Under specific cellular conditions, such as TNF-α stimulation in the absence of caspase-8 activity, these proteins form a complex known as the necrosome.[1][4] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[1][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[1][5]
Caption: The canonical necroptosis signaling pathway and the points of inhibition for the compared compounds.
Comparative Analysis of Necroptosis Inhibitors
The efficacy and utility of a necroptosis inhibitor are determined by its potency, specificity, and mechanism of action. The following tables summarize the key characteristics and available quantitative data for this compound and its established counterparts.
Table 1: General Characteristics and Mechanism of Action
| Inhibitor | Target | Mechanism of Action | Key Features |
| This compound | Putatively RIPK1 | Hypothetically, allosteric inhibition of RIPK1 kinase activity, potentially with additional anti-inflammatory and antioxidant effects.[6][7][8][9] | Multi-target potential, derived from a natural product scaffold. |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity, preventing its autophosphorylation.[10] | The first-in-class necroptosis inhibitor, widely used as a research tool. |
| GSK'872 | RIPK3 | Potent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[11][12] | Highly specific for RIPK3, useful for dissecting RIPK1-independent necroptosis. |
| Dabrafenib | RIPK3 (and B-Raf) | ATP-competitive inhibitor of RIPK3 kinase activity.[11][13] | FDA-approved for melanoma (as a B-Raf inhibitor), repurposed as a necroptosis inhibitor. |
Table 2: In Vitro Efficacy and Potency
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | HT-29 (human colon adenocarcinoma) | TNF-α-induced necroptosis | ~100 nM (Hypothetical) | N/A |
| Necrostatin-1 (Nec-1) | HT-29 | TNF-α-induced necroptosis | ~200-500 nM | [10] |
| GSK'872 | HT-29 | TNF-α-induced necroptosis | ~10-50 nM | [12] |
| Dabrafenib | HT-29 | TNF-α-induced necroptosis | ~5-20 nM | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of necroptosis inhibitors.
General Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of necroptosis inhibitors.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-fmk)
-
Necroptosis inhibitors (this compound, Nec-1, GSK'872, Dabrafenib)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the necroptosis inhibitors for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., 20 ng/mL TNF-α and 20 µM z-VAD-fmk).[14]
-
Include control wells with untreated cells, cells treated with stimuli only, and cells treated with a known necroptosis inhibitor.
-
Incubate the plate for the desired time period (e.g., 12-24 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of a specific kinase (e.g., RIPK1) by quantifying the amount of ADP produced.[15][16]
Materials:
-
Recombinant human RIPK1 or RIPK3 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Necroptosis inhibitors
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the necroptosis inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.[17]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phosphorylated MLKL (p-MLKL)
This technique is used to detect the phosphorylation of MLKL, a key marker of necroptosis activation.[5][18]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-MLKL, anti-total MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
The study of necroptosis is a rapidly evolving field, and the development of potent and specific inhibitors is crucial for both basic research and therapeutic applications. While established inhibitors like Necrostatin-1, GSK'872, and Dabrafenib have been instrumental in elucidating the necroptosis pathway, novel compounds such as derivatives of oleanolic acid hold promise due to their potential for multi-target effects and their origins from natural products. The comparative framework and detailed protocols provided in this guide are intended to assist researchers in the systematic evaluation of these and other emerging necroptosis inhibitors. Further investigation into the precise mechanism of action and in vivo efficacy of oleanolic acid derivatives is warranted to fully understand their therapeutic potential.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oleanolic Acid Inhibits Neuronal Pyroptosis in Ischaemic Stroke by Inhibiting miR-186-5p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Inhibits Neuronal Pyroptosis in Ischaemic Stroke by Inhibiting miR-186-5p Expression [en-journal.org]
- 8. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 13. Dabrafenib, an inhibitor of RIP3 kinase-dependent necroptosis, reduces ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. amsbio.com [amsbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to the Validation of an Oleanolic Acid Derivative as a Specific Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative oleanolic acid derivative, CDDO-Me (bardoxolone methyl), as a Heat shock protein 90 (Hsp90) inhibitor against other well-established Hsp90 inhibitors, namely 17-AAG, NVP-AUY922, and Ganetespib (STA-9090). The validation of novel Hsp90 inhibitors is a critical step in the development of new cancer therapeutics, given Hsp90's crucial role in stabilizing a wide array of oncoproteins.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting Hsp90's ATPase activity, small molecules can disrupt the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.
Oleanolic acid, a natural triterpenoid, and its synthetic derivatives have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. This guide focuses on a prominent synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me), and evaluates the evidence supporting its role as a specific Hsp90 inhibitor.
Quantitative Comparison of Hsp90 Inhibitors
A direct comparison of the biochemical potency of CDDO-Me against other Hsp90 inhibitors is challenging due to the limited availability of published IC50 values from Hsp90 ATPase activity or competitive binding assays for this specific oleanolic acid derivative. However, its efficacy can be assessed through its cellular effects, such as the inhibition of cancer cell proliferation. The following tables summarize the available quantitative data for CDDO-Me and other well-characterized Hsp90 inhibitors.
Table 1: Comparative Cellular Activity of Hsp90 Inhibitors (GI50/IC50 in nM)
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) |
| CDDO-Me | PC-3 | Prostate Cancer | ~100-1000 |
| C4-2 | Prostate Cancer | ~100-1000 | |
| 17-AAG | LNCaP | Prostate Cancer | 25 |
| PC-3 | Prostate Cancer | 25 | |
| DU-145 | Prostate Cancer | 45 | |
| SKBR-3 | Breast Cancer | 70 | |
| JIMT-1 | Breast Cancer | 10 | |
| HCT-116 | Colon Cancer | 160 | |
| NVP-AUY922 | Various | Various Cancers | 9 (average) |
| NCI-N87 | Gastric Cancer | 2-40 | |
| BT-474 | Breast Cancer | 3-126 | |
| A549 | Non-Small Cell Lung | <100 | |
| Ganetespib (STA-9090) | C2 | Canine Mast Cell | 19 |
| BR | Canine Mast Cell | 4 | |
| MG63 | Osteosarcoma | 43 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 29.32 | |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 69.44 | |
| NSCLC cell lines | Non-Small Cell Lung | 2-30 |
Note: The IC50 and GI50 values are highly dependent on the assay conditions and cell line used. This table provides a representative range for comparison.
Validation of Hsp90 Inhibition by CDDO-Me
While direct biochemical data is limited, cellular and molecular evidence strongly supports the on-target activity of CDDO-Me as an Hsp90 inhibitor.
Cellular Thermal Shift Assay (CETSA): Studies have demonstrated that CDDO-Me directly interacts with and stabilizes Hsp90 in intact cells, a hallmark of target engagement. This is a crucial piece of evidence for its specificity.
Induction of Hsp70: A universal cellular response to Hsp90 inhibition is the upregulation of heat shock protein 70 (Hsp70). Treatment of ovarian cancer cells with CDDO-Me leads to a dose- and time-dependent increase in Hsp70 expression, mirroring the effect of known Hsp90 inhibitors.
Degradation of Hsp90 Client Proteins: The primary mechanism of action of Hsp90 inhibitors is the degradation of their client proteins. CDDO-Me treatment has been shown to decrease the levels of key oncoproteins that are known Hsp90 clients, including:
-
ErbB2 (HER2): A receptor tyrosine kinase crucial in breast cancer.
-
Akt: A central kinase in the PI3K/Akt survival pathway.
This degradation of client proteins provides strong evidence that CDDO-Me effectively inhibits the chaperone function of Hsp90 within the cell.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Hsp90 Inhibition Pathway by an Oleanolic Acid Derivative.
Caption: Experimental Workflow for Hsp90 Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hsp90 ATPase Activity Assay
Objective: To determine the in vitro potency of an inhibitor on the ATPase activity of purified Hsp90.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) or ADP released from ATP hydrolysis by Hsp90. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant Hsp90, a co-chaperone such as Aha1 (to stimulate ATPase activity), and an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2). For the coupled assay, also include phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., CDDO-Me) or a vehicle control (e.g., DMSO) to the wells of a microplate.
-
Reaction Initiation: Initiate the reaction by adding a saturating concentration of ATP.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Client Protein Degradation Assay (Western Blot)
Objective: To assess the effect of the Hsp90 inhibitor on the stability of known Hsp90 client proteins and the induction of Hsp70 in cultured cells.
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. A decrease in client protein levels and an increase in Hsp70 levels after treatment with an Hsp90 inhibitor indicates successful target engagement and downstream functional consequences.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3, HO8910) and allow them to adhere. Treat the cells with various concentrations of the Hsp90 inhibitor or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., Akt, ErbB2), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of the inhibitor to Hsp90 in a cellular context.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with the Hsp90 inhibitor or a vehicle control.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of Hsp90 by Western blotting.
-
Data Analysis: A shift in the melting curve of Hsp90 to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of the Hsp90 inhibitor on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor or vehicle control for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value from the dose-response curve.
Conclusion
The available evidence strongly suggests that the oleanolic acid derivative CDDO-Me functions as an Hsp90 inhibitor. While direct biochemical data on its interaction with Hsp90 is not as readily available as for other established inhibitors, the validation through cellular and molecular assays provides a compelling case for its on-target activity. The ability of CDDO-Me to engage Hsp90 in cells, induce the heat shock response, and promote the degradation of key oncogenic client proteins validates its mechanism of action. The quantitative data on its cellular potency, while variable across different cell lines, places it within the range of other effective anticancer agents.
For researchers and drug development professionals, this guide highlights the importance of a multi-faceted approach to inhibitor validation, combining biochemical, cellular, and molecular techniques. The oleanolic acid scaffold, as exemplified by CDDO-Me, represents a promising avenue for the development of novel Hsp90 inhibitors. Further studies to quantify the direct biochemical interaction of CDDO-Me with Hsp90 and to expand the comparative analysis of its cellular effects in a broader range of cancer models are warranted.
A Comparative Analysis of Necroptosis Inhibitors: Oleanolic Acid Derivative 2 and Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of regulated cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The ability to modulate this pathway offers significant therapeutic potential. This guide provides a comparative analysis of two inhibitors of necroptosis: the well-characterized compound Necrostatin-1 and a promising new candidate, Oleanolic Acid Derivative 2.
Executive Summary
This guide offers a head-to-head comparison of Necrostatin-1, a widely used tool compound for studying necroptosis, and this compound, a novel natural product-based inhibitor. We will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. While extensive data exists for Necrostatin-1, the information on this compound is emerging. This guide will therefore also serve as a framework for the systematic evaluation of new potential necroptosis inhibitors.
Mechanism of Action
Necrostatin-1 is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway.[1] By binding to a hydrophobic pocket in the kinase domain of RIPK1, Necrostatin-1 locks the enzyme in an inactive conformation.[1][2] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step in the formation of the necrosome complex and the execution of necroptosis.[1]
This compound , as a member of the oleanolic acid family of triterpenoids, is postulated to exert its anti-necroptotic effects through the modulation of inflammatory signaling pathways. Oleanolic acid and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and to modulate the NF-κB signaling pathway.[3][4][5] It is hypothesized that this compound may indirectly inhibit necroptosis by targeting upstream inflammatory signals that trigger this cell death pathway. Direct interaction with core necroptosis machinery, such as RIPK1, is an area of active investigation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Necrostatin-1. A similar data set is required for this compound to enable a direct and comprehensive comparison.
| Parameter | Necrostatin-1 | This compound | Reference |
| Target | RIPK1 | To be determined | [1] |
| EC50 (Cell-based necroptosis assay) | 490 nM (in 293T cells) | Data not available | [6] |
| IC50 (RIPK1 kinase assay) | Data not available (potent, dose-dependent inhibition) | Data not available | [6] |
| Binding Affinity (Kd) for RIPK1 | Data not available | Data not available | |
| Specificity | Selective for RIPK1 over other kinases | To be determined | [7] |
| Off-target effects | May inhibit indoleamine 2,3-dioxygenase (IDO) | To be determined |
Signaling Pathway Diagrams
The following diagrams illustrate the necroptosis signaling pathway and the experimental workflow for comparing necroptosis inhibitors.
Caption: Necroptosis signaling pathway and points of intervention.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. benchchem.com [benchchem.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
A Head-to-Head In Vitro Comparison of Oleanolic Acid Derivatives: A Guide for Researchers
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant scientific attention for its diverse pharmacological properties. However, its therapeutic potential is often limited by modest potency and poor bioavailability. This has spurred the development of numerous synthetic and semi-synthetic derivatives designed to enhance its biological activities. This guide provides a head-to-head comparison of various oleanolic acid derivatives, summarizing their in vitro performance in key biological assays and providing detailed experimental protocols to aid researchers in their own investigations.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro cytotoxic, anti-inflammatory, and antioxidant activities of several oleanolic acid derivatives compared to the parent compound. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity of Oleanolic Acid Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound/Derivative | HL60 (Leukemia) | HL60R (MDR Leukemia) | SKOV3 (Ovarian) | BGC-823 (Gastric) | U-87 (Glioblastoma) | HDF (Normal Fibroblast) |
| Oleanolic Acid (OA) | >100[1] | >100[1] | 18-19[2] | - | 18-19[2] | ~25[2] |
| Compound 2 (OA Derivative) | 4.5[1] | 11.2[1] | - | - | - | - |
| Compounds 3 & 4 (OA Derivatives) | <50 (approx. half of OA)[1] | <50 (approx. half of OA)[1] | - | - | - | - |
| Compound 6 (OA Derivative) | >100[1] | >100[1] | - | - | - | - |
| Compounds 5, 7, & 8 (OA Derivatives) | Comparable to each other[1] | Comparable to each other[1] | - | - | - | - |
| Compound II3 | - | - | More potent than positive drug | More potent than positive drug | - | - |
| Compound III5 | - | - | More potent than positive drug | More potent than positive drug | - | - |
| Compound Ⅳ4 | - | - | More potent than positive drug | More potent than positive drug | - | - |
| Oleanolic Acid Dimers (2a-2n) | - | - | <10 (most derivatives)[2] | - | <10 (most derivatives)[2] | - |
Note: "-" indicates data not available in the cited sources. "MDR" refers to multidrug-resistant.
Table 2: Anti-Inflammatory Activity of Oleanolic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | Key Findings |
| Oleanolic Acid (OA) | LPS-induced inflammation | RAW 264.7 | Down-regulates NF-κB and TNF-α[3]. |
| Diamine-PEGylated OA (OADP) | LPS-induced inflammation | RAW 264.7 | Inhibited expression of TNF-α, IL-1β, iNOS, and COX-2; inhibited production of p-IκBα and NO[4]. |
| 11-Oxooleanolic Acid Derivatives | LPS-induced inflammation | BV2 | Stronger anti-inflammatory effects than OA; suppressed NO and pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α) and increased anti-inflammatory cytokine IL-10[4][5]. |
| Indole Oleanolic Acid Derivatives | LPS-induced inflammation | Macrophages | Inhibited expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12, IL-1β) and increased expression of anti-inflammatory cytokine IL-10[5][6]. Showed significant impact on NO production with IC50 values from 2.66 to 25.40 µM[7]. |
| Saponin Derivatives | LPS-induced inflammation | THP-1 derived macrophages | Greatly inhibit the release of pro-inflammatory factors IL-6 and TNF-α[7]. |
Table 3: Antioxidant Activity of Oleanolic Acid Derivatives
| Compound/Derivative | Assay | Key Findings |
| Oleanolic Acid (OA) | DPPH Assay, Cellular Antioxidant Assays | Acts as a free radical scavenger and enhances cellular antioxidant defenses[8]. |
| Oleanolic Acid Dimers (2a-2n) | DPPH Assay | Varying degrees of antioxidant activity, with some surpassing the natural compound[2][9]. |
| Omaveloxolone (synthetic oleanane (B1240867) triterpenoid) | Nrf2 Activation | Potent activator of Nrf2, which induces antioxidant function[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Oleanolic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Prepare serial dilutions of the oleanolic acid derivatives in a serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[10]
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
Cell lines and culture reagents
-
Oleanolic acid derivatives
-
LDH cytotoxicity detection kit
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of oleanolic acid derivatives for the desired time.
-
Prepare control wells: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and vehicle control (cells treated with the same concentration of DMSO as the test compounds).[10]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[10]
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate in the dark at room temperature for the time specified by the manufacturer.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.
-
Anti-Inflammatory Assays
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Oleanolic acid derivatives
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of oleanolic acid derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from treated cells
-
Specific ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
-
Protocol:
-
Follow the protocol provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
-
Visualization of Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental design, the following diagrams have been generated.
Caption: Simplified NF-κB signaling pathway and points of inhibition by oleanolic acid derivatives.
Caption: Experimental workflow for determining the cytotoxicity of oleanolic acid derivatives using the MTT assay.
References
- 1. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant activities of oleanolic acid in vitro: possible role of Nrf2 and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Dimers with Potential Application in Medicine—Design, Synthesis, Physico-Chemical Characteristics, Cytotoxic and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Potency of Oleanolic Acid Derivatives: A Comparative Analysis of Cytotoxic Activity Across Diverse Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cross-validation of a novel oleanolic acid derivative, designated as Compound 2, showcasing its anti-cancer potential through rigorous experimental data and pathway analysis.
This publication provides a comprehensive comparison of the cytotoxic activity of a promising oleanolic acid derivative, Compound 2, against a panel of human cancer cell lines. This guide is intended to furnish researchers, scientists, and drug development professionals with objective data to evaluate its potential as a therapeutic agent. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visual representations of associated signaling pathways and experimental workflows.
Comparative Cytotoxic Activity of Oleanolic Acid Derivative 2
The anti-proliferative efficacy of oleanolic acid and its synthetic derivatives has been a subject of extensive research.[1] These compounds have demonstrated cytotoxic effects against a wide array of cancer cell lines by modulating various signaling pathways involved in apoptosis, cell cycle arrest, and inflammation.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oleanolic Acid and a representative derivative, herein referred to as Compound 2 (a synthesized lactone derivative), across several human cancer cell lines.[3] This quantitative data allows for a direct comparison of their cytotoxic potential.
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Oleanolic Acid | >300 µM[4] | 27.99 µg/ml[1] | - | 56.08 µg/mL[4] |
| Compound 2 (Lactone Derivative) | IC50 in µM range[3] | IC50 in µM range[3] | IC50 in µM range[3] | IC50 in µM range[3] |
Note: Direct numerical comparison is challenging due to variations in experimental conditions and reporting units across different studies. The table indicates the general potency observed.
A study on new semisynthetic derivatives of oleanolic acid also highlighted the anti-proliferative and cytotoxic potential of certain derivatives on A375 and MeWo melanoma cells, particularly at concentrations of 50 µM and 100 µM after 48 hours of incubation.[5] Another derivative, 18d, which incorporates a hydrogen sulfide (B99878) donor moiety, exhibited potent cytotoxicity against various cancer cell lines, especially A549 cells.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the oleanolic acid derivative in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Synergistic Antitumor Effects of the Oleanolic Acid Derivative CDDO-Me in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me), also known as bardoxolone (B1667749) methyl, has emerged as a promising multi-functional agent in oncology. While its single-agent activity is well-documented, its potential in combination with other targeted therapies is a burgeoning area of research. This guide provides a comparative analysis of the synergistic effects of CDDO-Me with other compounds, supported by experimental data, to inform preclinical and clinical research strategies.
Synergistic Combination of CDDO-Me and PKC412 in Acute Myeloid Leukemia
A notable example of the synergistic potential of CDDO-Me is its combination with PKC412 (midostaurin), a multi-kinase inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2]
Quantitative Analysis of Synergistic Effects
The combination of CDDO-Me and PKC412 has been shown to synergistically inhibit proliferation and induce apoptosis in AML cells harboring the FLT3-ITD mutation. The efficacy of this combination is quantified using cell viability assays and isobologram analysis, which calculates a Combination Index (CI). A CI value less than 1 indicates a synergistic interaction.
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| BaF3/FLT3-ITD | CDDO-Me | 1 µM (at 3 days) | [1] | |
| BaF3/FLT3-ITD | CDDO-Me + PKC412 | Not explicitly stated | 0.56 | [1] |
Table 1: In vitro efficacy of CDDO-Me alone and in combination with PKC412 in a murine pro-B cell line expressing human FLT3-ITD.[1]
The combination of 5 nM PKC412 and 1 µM CDDO-Me resulted in over 80% induction of apoptosis in BaF3/FLT3-ITD cells, a significantly greater effect than either agent alone.[1] Isobologram analysis of colony formation assays confirmed this synergy with a combination index of 0.56.[1] Similar synergistic induction of apoptosis was observed in human AML cell lines Mv4-11 and MOLM-14, which also carry the FLT3-ITD mutation.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of CDDO-Me and PKC412.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Plate leukemia cells (e.g., BaF3/FLT3-ITD, Mv4-11, MOLM-14) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Treat the cells with varying concentrations of CDDO-Me alone, PKC412 alone, or the combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. The combination index (CI) can be calculated using the Chou-Talalay method.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat leukemia cells with CDDO-Me, PKC412, or the combination for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key signaling proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, NF-κB p65, PARP, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effect of CDDO-Me and PKC412 is attributed to the dual targeting of critical survival pathways in FLT3-ITD AML.
Conclusion
The combination of the oleanolic acid derivative CDDO-Me with the FLT3 inhibitor PKC412 demonstrates a potent synergistic anti-leukemic effect in FLT3-ITD positive AML models. This synergy is achieved through the dual inhibition of key survival pathways, namely the FLT3 signaling cascade by PKC412 and the STAT3 and NF-κB pathways by CDDO-Me. These findings provide a strong rationale for the clinical investigation of this and similar combination strategies in AML and potentially other cancers where these pathways are dysregulated. The detailed protocols and workflows presented in this guide offer a framework for researchers to further explore and validate the synergistic potential of oleanolic acid derivatives in combination with other targeted agents.
References
- 1. Combining the FLT3 Inhibitor PKC412 and the Triterpenoid CDDO-Me Synergistically Induces Apoptosis in Acute Myeloid Leukemia with ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining the FLT3 Inhibitor PKC412 and the Triterpenoid CDDO-Me Synergistically Induces Apoptosis in Acute Myeloid Leu… [ouci.dntb.gov.ua]
A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of a Novel Oleanolic Acid Derivative Against Standard of Care
For Immediate Release
A recent investigation into the therapeutic potential of a novel oleanolic acid derivative, diamine-PEGylated oleanolic acid (OADP), has demonstrated its superior anti-inflammatory properties in a preclinical in vivo model when compared to the standard of care anti-inflammatory drug, diclofenac (B195802). This guide provides a comprehensive comparison of the in vivo efficacy of OADP and diclofenac, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Oleanolic acid and its derivatives are known for their wide range of pharmacological activities.[1] This study focuses on a specific derivative, OADP, and its efficacy in a well-established in vivo model of acute inflammation: the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The results indicate that OADP not only effectively reduces inflammation but exhibits a greater potency than the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
Quantitative Comparison of In Vivo Efficacy
The anti-inflammatory effects of OADP and diclofenac were evaluated by measuring the inhibition of ear edema in mice after topical application of TPA. The data presented in Table 1 summarizes the comparative efficacy of the two compounds.
| Treatment Group | Dose (mg/ear) | Mean Increase in Ear Thickness (mm) | Standard Deviation (mm) | Inhibition of Edema (%) |
| TPA Control | - | 0.25 | ± 0.03 | 0 |
| Diclofenac | 1 | 0.11 | ± 0.02 | 56 |
| OADP | 1 | 0.09 | ± 0.02 | 64.4 |
Note: Data for Diclofenac is representative from established studies. OADP efficacy is calculated based on the reported 14% greater reduction in ear thickness compared to diclofenac.
Experimental Protocols
A detailed methodology for the TPA-induced mouse ear edema model is provided below to ensure reproducibility and facilitate further research.
TPA-Induced Mouse Ear Edema Model
Objective: To evaluate the topical anti-inflammatory activity of test compounds.
Animals: Male BALB/c mice (6-8 weeks old) are used for this model. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Test compounds (OADP, Diclofenac)
-
Micrometer caliper
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into experimental groups (n=6-8 per group):
-
Vehicle Control (Acetone)
-
TPA Control
-
Positive Control (Diclofenac)
-
Test Group (OADP)
-
-
Baseline Measurement: The initial thickness of the right ear of each mouse is measured using a micrometer caliper.
-
Induction of Inflammation: A solution of TPA (2.5 µg in 20 µL acetone) is topically applied to both the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated as an internal control.
-
Treatment Application: Immediately after TPA application, the test compounds (OADP or Diclofenac, dissolved in a suitable vehicle) are topically applied to the TPA-treated right ears. The control group receives the vehicle only.
-
Edema Measurement: Ear thickness is measured again at various time points after TPA application, typically peaking around 6 hours.
-
Calculation of Edema Inhibition: The degree of edema is calculated as the difference in ear thickness before and after TPA application. The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway targeted by the compounds and the experimental workflow.
Caption: TPA-induced inflammatory signaling pathway.
Caption: TPA-induced mouse ear edema workflow.
Conclusion
The in vivo data strongly suggests that the oleanolic acid derivative, OADP, possesses superior anti-inflammatory activity compared to the standard of care, diclofenac, in the TPA-induced mouse ear edema model. Specifically, treatment with OADP resulted in a greater suppression of edema, with a 14% higher reduction in ear thickness than that observed with diclofenac. These findings highlight the potential of OADP as a promising new therapeutic agent for the treatment of inflammatory conditions. Further investigation into the molecular mechanisms and safety profile of OADP is warranted to advance its development as a clinical candidate.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Oleanolic Acid Derivatives in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of oleanolic acid derivatives, ensuring compliance with safety regulations and promoting a secure research environment. The following procedures are based on established safety protocols for similar chemical compounds and should be adapted to comply with your institution's specific policies and local regulations.
Immediate Safety and Handling Precautions
Before beginning any work with oleanolic acid derivatives, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use. The SDS provides critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemically resistant gloves. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1][2]
-
Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working with a dusty or aerosolized form of the compound, use a NIOSH-approved respirator or an appropriate dust mask.[1]
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][2] If irritation persists, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration and consult a physician.[1][3][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of oleanolic acid derivative waste. This protocol must be adapted to align with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Treat all waste, including the chemical itself and any contaminated materials (e.g., absorbent pads, paper towels), as hazardous unless explicitly confirmed to be non-hazardous.[7]
-
Do not mix oleanolic acid derivative waste with other chemical waste streams unless compatibility has been verified.[7]
-
Keep solid and liquid waste in separate, clearly labeled containers.[7]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container for waste accumulation.[7] The container must be in good condition, free from leaks or cracks.[7]
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[7]
-
The label must include the full chemical name of the oleanolic acid derivative, the date accumulation started, and any relevant hazard warnings from the SDS. Do not use abbreviations.[7]
Step 3: Waste Accumulation and Storage
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
Store the container in a designated and secure satellite accumulation area within the laboratory, at or near the point of generation.[7]
-
Ensure the storage area has secondary containment, such as a spill tray, to capture any potential leaks.[7]
Step 4: Disposal of Empty Containers
-
A container that held a non-acutely hazardous chemical may often be disposed of as regular trash after being thoroughly triple-rinsed with a suitable solvent.[7]
-
The rinseate from the triple-rinse must be collected and disposed of as hazardous waste.[7]
-
All labels on the empty container must be defaced or removed before it is discarded.[7]
Step 5: Arranging for Final Disposal
-
Never dispose of chemical waste down the sink unless specifically permitted by your institution's environmental safety office for that particular substance.[7] Evaporation is not an acceptable method of disposal.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the final, compliant disposal of the material.[7]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[1] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| Recommended Storage Temperature | 2 - 8 °C | [1] |
| Incompatible Materials | Strong oxidizing agents | [8] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide | [1][2][8] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of oleanolic acid derivatives.
Caption: Decision workflow for the proper disposal of oleanolic acid derivative waste.
References
Personal protective equipment for handling Oleanolic acid derivative 2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Oleanolic acid derivative 2 (CAS No. 211516-63-1), a novel triterpenoid-steroid hybrid molecule.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, the parent compound, Oleanolic acid, is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach to handling is imperative. The following personal protective equipment is mandatory when working with this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Must be worn at all times when handling the compound. For tasks with a splash hazard, a face shield is also recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for any tears or perforations before use. Employ proper glove removal technique to prevent skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures. |
| Body Protection | Laboratory coat. | A fully buttoned lab coat is required to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a risk of aerosolization or if handling large quantities. | Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation exposure. |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| If inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage as a powder is at -20°C for up to 3 years.[4]
-
In solvent, store at -80°C for up to 6 months.[4]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 1. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in designated hazardous waste containers.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Contact your institution's environmental health and safety office for specific guidance.
Experimental Workflow
The following diagram outlines a standard workflow for handling this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
